Rebamipide, (S)-
Description
Historical Context of Discovery and Early Mechanistic Understanding
Rebamipide (B173939) was synthesized and developed by Otsuka Pharmaceutical Co., Ltd. in Japan. patsnap.comnih.gov It was selected from a screening of over 500 compounds for its ability to promote the healing of experimental gastric ulcers in rats. nih.govnih.gov Following successful clinical trials, it was approved and launched in Japan in 1990 for the treatment of gastric ulcers, with an additional approval for gastritis following in 1994. proquest.comresearchgate.net The drug is now marketed in several Asian countries and Russia. wikipedia.orgresearchgate.net
The initial development of Rebamipide was driven by the goal of improving the quality of ulcer healing, a feature that was seen as lacking in the antisecretory drugs of the time. nih.govnih.gov Early research into its mechanism of action identified two primary effects: the stimulation of endogenous prostaglandin (B15479496) E2 (PGE2) and I2 production within the gastric mucosa and the scavenging of oxygen free radicals. nih.govtandfonline.comnih.govcapes.gov.br These actions were found to enhance the stomach's natural defense mechanisms without affecting gastric acid secretion. proquest.comresearchgate.net It was demonstrated to be superior to cetraxate, a previously prescribed gastroprotective agent, for treating gastric ulcers in 1989. tandfonline.comnih.govcapes.gov.br Studies on the individual enantiomers indicated that while both possess antiulcer activity, the (+)-isomer (R-isomer) was found to be approximately 1.7 times more potent than the (-)-isomer (S-isomer) against ethanol-induced gastric ulcers in rats. nih.govresearchgate.net
Evolution of Research Focus: Beyond Gastrointestinal Applications
While initially established as a gastroprotective agent, the focus of Rebamipide research has significantly broadened over time. nih.govdataintelo.com The discovery of its ability to increase gastric mucin production led researchers to investigate its effects on other mucosal tissues, precipitating its development for new therapeutic applications. nih.govdovepress.com
A prominent area of this expanded research is in ophthalmology. Rebamipide was found to increase the production of mucin-like substances in corneal and conjunctival epithelial cells, increase the number of goblet cells, and reduce inflammation on the ocular surface. nih.govnih.govspandidos-publications.com This led to the development and launch of Rebamipide ophthalmic suspension for the treatment of dry eye disease (DED), particularly in cases involving mucin deficiency. dovepress.comnih.govspandidos-publications.com
Furthermore, research has explored the chondroprotective potential of Rebamipide in the context of joint diseases. Studies have investigated its effects on osteoarthritis (OA), a condition characterized by cartilage degradation. plos.orgnih.govbwise.kr Research in animal models of OA has shown that Rebamipide can attenuate cartilage degeneration, reduce pain, and suppress inflammatory and catabolic processes in chondrocytes. plos.orgnih.gov These findings suggest a potential therapeutic strategy for managing OA by restoring the balance of the extracellular matrix and reducing subchondral bone loss. plos.orgbwise.kroup.comnih.gov The drug's anti-inflammatory and tissue-protective effects have also prompted investigations into its use for other conditions, including recurrent aphthous ulcers, Behçet's syndrome, and chemotherapy-induced oral mucositis. nih.govter-arkhiv.ru
Overview of Recognized Pleiotropic Pharmacological Actions
Rebamipide is recognized for its pleiotropic—or multifaceted—pharmacological actions, which contribute to its therapeutic effects across different tissues. nih.govtandfonline.com These mechanisms extend well beyond its initial characterization as simply a prostaglandin inducer and antioxidant.
The diverse mechanisms of action of Rebamipide are summarized below:
| Pharmacological Action | Description | Research Findings |
| Mucosal Protection & Healing | Enhances the mucosal barrier by increasing the production of prostaglandins (B1171923) (PGE2), gastric mucus, and mucus glycoproteins. nih.govproquest.comnih.gov It also stimulates the migration and proliferation of epithelial cells to repair mucosal damage. patsnap.comnih.gov | Stimulates the expression of the prostaglandin EP4 receptor gene, which is involved in mucus secretion. nih.govpharmacompass.com Increases expression of Epidermal Growth Factor (EGF) and its receptor in gastric mucosa. nih.govnih.gov |
| Anti-inflammatory Action | Suppresses gastric mucosal inflammation by inhibiting the activation of neutrophils and reducing the production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, interleukins). nih.govproquest.comnih.gov | Attenuates the activity of neutrophils stimulated by factors like NSAIDs or H. pylori. nih.gov Inhibits the toll-like receptor 4/NF-κB pathway. nih.gov |
| Antioxidant Effect | Acts as a scavenger of reactive oxygen species (ROS), or free radicals, protecting cells from oxidative damage. patsnap.comnih.govtandfonline.com | Specifically scavenges hydroxyl radicals and inhibits lipid peroxidation. proquest.com |
| Angiogenesis Promotion | Promotes the formation of new blood vessels (angiogenesis) in the gastric mucosa, which is crucial for healing damaged tissue. nih.gov | Stimulates angiogenesis through distinct mechanisms that support tissue repair. nih.gov |
| Gene Regulation | Modulates the expression of various genes involved in inflammation, cell growth, and tissue integrity. nih.govnih.gov | Induces cyclooxygenase-2 (COX-2) gene expression, leading to increased prostaglandin synthesis. ncats.iowikipedia.org It also regulates apoptosis-related genes. proquest.com |
| Extracellular Matrix Homeostasis | In chondrocytes, it down-regulates catabolic factors like matrix metalloproteinases (MMP-1, -3, -13) and ADAMTS5, while up-regulating anabolic factors and tissue inhibitors. nih.govoup.comtaylorandfrancis.com | Restores the balance in cartilage metabolism, suggesting a role in preventing cartilage degradation in osteoarthritis. nih.govoup.com |
These pleiotropic effects underscore Rebamipide's capacity to not only protect mucosal surfaces but also to actively promote healing and modulate inflammatory responses in a variety of pathological conditions. proquest.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
111911-88-7 |
|---|---|
Molecular Formula |
C19H15ClN2O4 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChI Key |
ALLWOAVDORUJLA-INIZCTEOSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Synonyms |
4-Quinolinepropanoic acid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (S)- (9CI) |
Origin of Product |
United States |
Molecular Mechanisms of Action: Cellular and Subcellular Modulations
Prostaglandin (B15479496) Metabolic Pathway Regulation
A cornerstone of Rebamipide's mechanism is its ability to modulate the synthesis and activity of prostaglandins (B1171923), which are crucial for maintaining the integrity of the gastric mucosa. patsnap.com
Rebamipide (B173939) has been shown to induce the expression of Cyclooxygenase-2 (COX-2). nih.govmedchemexpress.com This induction is not transient; studies have demonstrated that daily administration of Rebamipide leads to enhanced COX-2 expression. psu.edu In a study on aspirin-induced small intestinal injury in mice, Rebamipide administration significantly increased the mRNA and protein levels of COX-2. plos.org This upregulation of COX-2 is a key factor in Rebamipide's ability to protect the gastric mucosa. psu.edu The activation of the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways is crucial for this induction of COX-2 expression. nih.govwjgnet.com
As a direct consequence of increased COX-2 expression, Rebamipide enhances the synthesis of endogenous Prostaglandin E2 (PGE2). nih.govwikipedia.orgmims.com Studies have shown that Rebamipide administration leads to a dose-dependent increase in PGE2 levels in the gastric mucosa. psu.edunih.gov In a model of aspirin-induced intestinal injury, the concentrations of PGE2 in the small intestinal tissues were significantly increased in mice treated with Rebamipide. plos.org This increase in PGE2 contributes to the gastroprotective effects of the compound. nih.govwjgnet.com The induction of PGE2 synthesis by Rebamipide can be blocked by a COX-2 specific inhibitor, confirming the pathway's dependence on COX-2. psu.edunih.gov
Rebamipide has been found to stimulate the expression of the Prostaglandin E2 receptor 4 (EP4), a prostanoid receptor. nih.govnih.govwjgnet.com In a study on rat gastric mucosa, oral administration of Rebamipide significantly increased the gene expression of EP4 in the gastric antrum. nih.gov This upregulation of EP4 receptors may lead to increased gastric mucus secretion, thereby enhancing the protective barrier of the stomach. nih.govtargetmol.com In vitro studies have also confirmed that Rebamipide significantly augments EP4 gene expression in a rat gastric mucosal cell line. nih.gov
Recent research has elucidated the role of the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway in the mechanism of action of Rebamipide. nih.govwjgnet.com Rebamipide induces the phosphorylation of AMPK, which in turn leads to the induction of COX-2. nih.govresearchgate.net This activation of the AMPK pathway is considered a key molecular mechanism contributing to the protective effects of Rebamipide against gastric ulcers. nih.gov The inhibition of AMPK has been shown to abolish the induction of COX-2 by Rebamipide, highlighting the importance of this pathway. nih.govresearchgate.net
Mucosal and Epithelial Barrier Function Enhancement
Rebamipide plays a significant role in reinforcing the mucosal and epithelial barrier, a critical defense against various insults. nih.govorscience.ru This enhancement is achieved through the modulation of tight junction proteins and other related mechanisms.
In studies on aspirin-induced intestinal injury, Rebamipide administration was shown to improve the tight junction structure between intestinal epithelial cells. plos.org This was evidenced by the increased expression of the tight junction proteins Zonula Occludens-1 (ZO-1) and Occludin. plos.org Similarly, in a rat model of gastroesophageal reflux disease, the addition of Rebamipide to proton pump inhibitor treatment resulted in a significant increase in the expression of claudin-3 and claudin-4 in the esophageal mucosa. nih.gov In human corneal epithelial cells, Rebamipide not only increased transepithelial electrical resistance (a measure of barrier function) but also attenuated the loss of ZO-1 from the cell surface induced by tumor necrosis factor α (TNFα). nih.gov Furthermore, research on cultivated human conjunctival epithelial sheets has shown that Rebamipide upregulates the gene expression of ZO-1, contributing to an enhanced barrier function. arvojournals.org
Interactive Data Tables
Table 1: Effect of Rebamipide on Prostaglandin Pathway Components
| Parameter | Effect of Rebamipide | Key Findings | References |
| COX-2 Expression | Upregulation | Significantly increased mRNA and protein levels in aspirin-induced intestinal injury. plos.org | nih.govmedchemexpress.compsu.eduplos.org |
| PGE2 Synthesis | Increased | Dose-dependent increase in PGE2 levels in gastric mucosa. psu.edunih.gov | psu.eduplos.orgwikipedia.orgmims.comnih.govnih.gov |
| EP4 Receptor Expression | Upregulation | Increased gene expression in rat gastric antrum. nih.gov | nih.govnih.govwjgnet.comnih.govtargetmol.com |
| AMPK Pathway | Activation | Induces phosphorylation of AMPK, leading to COX-2 induction. nih.govresearchgate.net | nih.govwjgnet.comnih.govresearchgate.net |
| 15-PGDH Expression | Downregulation | Marked decrease in mRNA expression in mouse gastric tissue. nih.govresearchgate.net | nih.govnih.gov |
Table 2: Rebamipide's Influence on Epithelial Barrier Function
| Component | Effect of Rebamipide | Model System | References |
| ZO-1 | Upregulation/Preservation | Aspirin-induced intestinal injury, plos.org human corneal epithelial cells. nih.gov | plos.orgnih.govarvojournals.org |
| Occludin | Upregulation | Aspirin-induced intestinal injury. plos.org | plos.org |
| Claudin-3 & -4 | Upregulation | Rat model of GERD. nih.gov | nih.gov |
| Transepithelial Electrical Resistance | Increased | Human corneal epithelial cells. nih.gov | nih.gov |
Mucin Glycoprotein Production and Secretion
Rebamipide is a recognized mucoprotective agent that significantly influences the synthesis and secretion of mucin glycoproteins, which are crucial components of the protective mucus layer in various tissues. wjgnet.come-dmj.org
Differential Mucin Gene Expression (MUC1, MUC2, MUC4, MUC5AC, MUC16)
Rebamipide demonstrates a differential effect on the expression of several mucin (MUC) genes, tailoring the mucin profile of the protected tissue. In human corneal epithelial cells, rebamipide has been shown to upregulate the gene expression of transmembrane mucins MUC1 and MUC4, as well as MUC16. e-dmj.orgresearchgate.netjmatonline.com This upregulation contributes to the production of mucin-like glycoproteins. jmatonline.compatsnap.comcapes.gov.br Similarly, in the gastrointestinal tract, rebamipide stimulates the gene expression of MUC1 and MUC4. researchgate.netjmatonline.com It also significantly increases the mRNA expression of the primary intestinal secreted mucin, MUC2, in intestinal goblet-like cells. kjim.orgnih.gov Furthermore, studies on the ocular surface have demonstrated that rebamipide treatment can increase the expression of MUC5AC, a major secreted mucin from conjunctival goblet cells. medtigo.com However, in patients with Sjögren's syndrome-associated dry eye, while MUC5AC mRNA levels increased, MUC16 mRNA expression was found to be significantly decreased after several weeks of treatment.
Table 1: Effect of Rebamipide, (S)- on Mucin Gene Expression
| Mucin Gene | Tissue/Cell Type | Effect of Rebamipide | Reference(s) |
|---|---|---|---|
| MUC1 | Human Corneal Epithelial Cells, Gastric Mucosa | Increased expression | researchgate.net, jmatonline.com, patsnap.com, e-dmj.org, capes.gov.br |
| MUC2 | Intestinal Goblet Cells (LS174T) | Increased mRNA expression | kjim.org, nih.gov |
| MUC4 | Human Corneal Epithelial Cells, Gastric Mucosa | Increased expression | researchgate.net, jmatonline.com, patsnap.com, capes.gov.br |
| MUC5AC | Ocular Surface/Conjunctival Goblet Cells | Increased expression | medtigo.com,, |
| MUC16 | Human Corneal Epithelial Cells | Increased expression | researchgate.net, jmatonline.com, medtigo.com, e-dmj.org |
| MUC16 | Ocular Surface (Sjögren's Syndrome) | Decreased expression |
Goblet Cell Phenotypic Modulation and Density
A key mechanism by which rebamipide enhances mucin production is through its effect on goblet cells, the primary producers of secreted mucins. Studies have shown that rebamipide administration leads to a significant increase in the density of conjunctival goblet cells. wjgnet.com This effect has been observed in normal rabbits and in mouse models of dry eye, where rebamipide treatment markedly increased the number of goblet cells. This increase in goblet cell number directly contributes to a more robust mucous layer on the ocular surface.
Akt Phosphorylation in Mucin Secretion Signaling
The signaling pathways underlying rebamipide-induced mucin secretion involve the phosphorylation of Akt (also known as protein kinase B). In intestinal goblet cell-like cells (LS174T), rebamipide was found to significantly increase the phosphorylation of Akt at serine 473. kjim.orgnih.gov This activation of the Akt pathway is directly linked to the increased secretion of MUC2. kjim.org The use of an Akt inhibitor was shown to suppress the rebamipide-induced MUC2 secretion, confirming the critical role of this signaling molecule. kjim.orgnih.gov Interestingly, in this intestinal cell model, the activation of Akt by rebamipide appeared to bypass the upstream epidermal growth factor receptor (EGFR) pathway. kjim.org
Epidermal Growth Factor Receptor (EGFR) Pathway Activation
In contrast to the findings in intestinal cells, the activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a significant mechanism for rebamipide's action in ocular surface cells. Rebamipide enhances the expression of MUC1, MUC4, and MUC16 in human corneal epithelial cells through the activation of the EGFR pathway. researchgate.netjmatonline.commedtigo.com This pathway is also associated with the proliferation of conjunctival goblet cells. Rebamipide has been shown to induce the proliferation of cultured rat conjunctival goblet cells via the EGFR signaling pathway. By preserving EGFR expression, which can be downregulated by environmental stressors, rebamipide helps maintain the cellular machinery for mucin synthesis and secretion. medtigo.com
Tight Junction Protein Integrity (Zonula Occludens-1, Claudins)
Rebamipide plays a crucial role in maintaining and restoring the integrity of the epithelial barrier by modulating the expression and localization of tight junction proteins. These proteins, such as Zonula Occludens-1 (ZO-1) and claudins, form a seal between adjacent epithelial cells, controlling paracellular permeability.
Studies have shown that rebamipide can prevent the disruption of ZO-1 distribution caused by agents like aspirin (B1665792) in gastric mucosal cells. It strengthens the immunostaining of ZO-1 in rat gastric mucosa and protects against increased epithelial permeability. In human corneal epithelial cells, rebamipide blocks the disappearance of ZO-1 from the cell surface induced by inflammatory cytokines. Furthermore, rebamipide has been shown to attenuate the disruption of tight junction proteins ZO-1, claudin-1, and claudin-7 in lacrimal duct epithelial cells. In the esophagus, rebamipide, in combination with a proton pump inhibitor, was found to significantly increase the expression of claudin-3 and claudin-4 in a rat model of gastroesophageal reflux disease. Rebamipide also counteracts the hydrogen peroxide-induced decrease in claudin-3 protein in gastric epithelial cells. This reinforcement of tight junctions is a key component of its mucosal protective effects. researchgate.net
Bicarbonate Secretion Modulation
In addition to stimulating mucus production, rebamipide enhances the gastroprotective pre-epithelial barrier by stimulating the secretion of bicarbonate. researchgate.netkjim.org This action contributes to the neutralization of gastric acid at the mucosal surface, forming a crucial part of the gastroduodenal mucus bicarbonate barrier. researchgate.net The stimulation of bicarbonate secretion is often linked to rebamipide's ability to increase the production of endogenous prostaglandins, which are key regulators of mucosal defense mechanisms. kjim.org
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Rebamipide | 5033 |
| Rebamipide, (S)- | 6917757 |
| Zonula Occludens-1 (ZO-1) | Not Applicable (Protein) |
| Claudin-1 | Not Applicable (Protein) |
| Claudin-3 | Not Applicable (Protein) |
| Claudin-4 | Not Applicable (Protein) |
| Claudin-7 | Not Applicable (Protein) |
| Akt (Protein Kinase B) | Not Applicable (Protein) |
| Epidermal Growth Factor Receptor (EGFR) | Not Applicable (Protein) |
| MUC1 | Not Applicable (Protein) |
| MUC2 | Not Applicable (Protein) |
| MUC4 | Not Applicable (Protein) |
| MUC5AC | Not Applicable (Protein) |
| MUC16 | Not Applicable (Protein) |
| Hydrogen Peroxide | 784 |
| Aspirin | 2244 |
| Omeprazole | 4594 |
Anti-inflammatory Signaling Pathways
Rebamipide, known chemically as (2R)-2-[(4-chlorobenzoyl) amino]-3-(2oxo-1H-quinolin-4-yl) propanoic acid, is a multifaceted compound with significant anti-inflammatory properties. wjgnet.com Its mechanisms of action involve intricate modulation of various cellular and subcellular signaling pathways that are crucial in the inflammatory response.
Cytokine and Chemokine Profile Modulation
Rebamipide exerts a profound influence on the balance between pro-inflammatory and anti-inflammatory cytokines, which are key signaling molecules in the immune system.
Rebamipide has demonstrated a broad capacity to suppress a wide range of pro-inflammatory cytokines across various models of inflammation. In a rat model of ocular surface inflammation induced by particulate matter, 2% rebamipide treatment led to a marked reduction in inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-17. mdpi.comnih.govnih.gov Similarly, in a murine model of dry eye disease, rebamipide treatment effectively downregulated the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the conjunctiva and lacrimal gland. spandidos-publications.comspandidos-publications.com
The inhibitory effects of rebamipide also extend to allergic and autoimmune responses. In murine models, it has been shown to reduce the expression of cytokines like IL-4, IL-5, and IL-33, which are associated with pulmonary inflammation and fibrosis. wjgnet.com Furthermore, rebamipide can suppress the activation of effector T-cells, leading to a significant decrease in the release of TH1-type cytokines like IL-2 and Interferon-gamma (IFN-γ). mdpi.comnih.govresearchgate.net In models of spondyloarthritis, rebamipide has been found to suppress the expression of IL-17 and TNF-α in affected joints. researchgate.net
The compound also effectively inhibits the production of IL-8, a potent chemokine, in gastric epithelial cells, a key factor in Helicobacter pylori-induced inflammation. wjgnet.com This comprehensive suppression of pro-inflammatory mediators underscores a primary mechanism of its anti-inflammatory action. kosinmedj.org
Table 1: Effect of Rebamipide on Pro-inflammatory Cytokine Expression
| Cytokine | Model System | Observed Effect | Reference |
|---|---|---|---|
| TNF-α | Particulate Matter-Induced Ocular Inflammation (Rat) | ↓ | mdpi.comnih.govnih.gov |
| IL-1β | Dry Eye Disease (Mouse) | ↓ | spandidos-publications.comspandidos-publications.com |
| IL-6 | Dry Eye Disease (Mouse) | ↓ | spandidos-publications.comspandidos-publications.com |
| IL-8 | H. pylori-infected Gastric Epithelial Cells | ↓ | wjgnet.com |
| IL-4 | Pulmonary Inflammation (Mouse) | ↓ | wjgnet.com |
| IL-5 | Pulmonary Inflammation (Mouse) | ↓ | wjgnet.com |
| IL-17 | Spondyloarthritis (Mouse) | ↓ | researchgate.net |
| IFN-γ | Effector T-cell Activation Model | ↓ | mdpi.comnih.govresearchgate.netplos.org |
In addition to suppressing pro-inflammatory cytokines, rebamipide actively promotes an anti-inflammatory environment by inducing the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). In a murine model of autoimmune arthritis, rebamipide treatment led to an increase in serum IL-10 levels. nih.gov Similarly, in a study on carbon tetrachloride-induced hepatic fibrosis in rats, rebamipide was found to increase liver levels of IL-10. nih.govtandfonline.com This effect has also been observed in ocular models, where rebamipide treatment increased IL-10 expression in conjunctival tissues and in dry eye disease models. spandidos-publications.complos.org The induction of IL-10 is a critical component of rebamipide's therapeutic action, helping to resolve inflammation and modulate immune responses. nih.govdntb.gov.uamdpi.com
Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB) Pathway Inhibition
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of inflammatory processes, controlling the transcription of numerous pro-inflammatory genes. Rebamipide has been consistently shown to inhibit this pathway. mdpi.com In a rat model of particulate matter-induced ocular surface inflammation, rebamipide was found to downregulate the NF-κB inflammatory pathway. mdpi.comnih.govresearchgate.net This is achieved by inhibiting the transactivation of NF-κB. nih.gov
In models of radiation-induced intestinal injury, rebamipide suppressed the activation of NF-κB. kosinmedj.orgkosinmedj.org This inhibitory effect on NF-κB is a key mechanism underlying rebamipide's ability to reduce the expression of various inflammatory cytokines and mediators. researchgate.netplos.orgnih.govnih.gov Studies have also shown that rebamipide can inhibit NF-κB signaling in the context of H. pylori infection and colitis. wjgnet.comnih.govresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) Signaling Modulation (ERK1/2, p38MAPK)
Mitogen-Activated Protein Kinases (MAPKs) are crucial signaling molecules that regulate a wide array of cellular processes, including inflammation. frontiersin.orgfrontiersin.org The MAPK family includes extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. researchgate.net Rebamipide has been shown to modulate these pathways. In response to oxidative stress, both ERK1/2 and p38-MAPK signaling pathways are involved in NF-κB transactivation. nih.gov
In the context of gastric protection, rebamipide activates the ERK1/2 and p38MAPK signaling pathways, which leads to increased production of cyclooxygenase-2 (COX-2) and subsequent gastroprotective effects. nih.govter-arkhiv.ru Conversely, in inflammatory settings such as radiation-induced intestinal injury, rebamipide has been shown to suppress the phosphorylation of MAPKs, thereby reducing the inflammatory response. kosinmedj.orgkosinmedj.orgkosinmedj.org This dual regulatory capacity allows rebamipide to exert context-dependent effects, promoting protective mechanisms in certain tissues while dampening inflammation in others. The activation of p38 MAPK is an important component in the healing response to intestinal damage. ter-arkhiv.ru
Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway Regulation
The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is another critical signaling cascade involved in cell survival, proliferation, and inflammation. Rebamipide's interaction with this pathway appears to be context-dependent. In a rat model of acetic acid-induced colitis, rebamipide was shown to curtail the pro-inflammatory PI3K/AKT pathway by downregulating the immunostaining of PI3K and phosphorylated AKT (p-AKT(Ser473)) signals. nih.govresearchgate.netresearchgate.net This inhibition of the PI3K/AKT pathway contributes to the amelioration of colitis. wjgnet.comnih.gov
Conversely, in the context of chemotherapy-induced oral mucositis, rebamipide has been found to prevent cell death by activating the Akt/mTOR pathway. nih.gov This activation leads to an increase in anti-apoptotic proteins and a decrease in pro-apoptotic proteins. nih.govter-arkhiv.runih.gov This suggests that rebamipide can modulate the PI3K/AKT pathway to either suppress inflammation or promote cell survival, depending on the cellular environment. science.govresearchgate.netdntb.gov.ua
Neutrophil Activity and Adhesion Inhibition
Rebamipide has been shown to significantly suppress neutrophil activity and their adhesion to endothelial cells. nih.govwjgnet.com This is a critical aspect of its anti-inflammatory effects. The compound inhibits the production of superoxide (B77818) anions from neutrophils and reduces their adherence to endothelial cells. nih.govscirp.org Studies have demonstrated that rebamipide can suppress the surface expression of CD11b on neutrophils, a key adhesion molecule, thereby hindering their ability to migrate to sites of inflammation. nih.govpsu.edu This inhibition of neutrophil activation and adhesion is crucial in protecting tissues from damage caused by an excessive inflammatory response. wjgnet.comnih.gov For instance, in the context of Helicobacter pylori-associated gastric inflammation, rebamipide has been found to inhibit neutrophil adherence to endothelial cells and suppress the production of pro-inflammatory cytokines like interleukin-8 (IL-8) from gastric epithelial cells. nih.govpsu.edu Furthermore, rebamipide has been observed to inhibit the nuclear translocation of nuclear factor-kappaB (NF-κB) in endothelial cells, a key transcription factor involved in the expression of adhesion molecules like E-selectin and P-selectin, further contributing to the reduction of neutrophil adhesion. nih.gov
Mast Cell Degranulation Attenuation
Rebamipide has demonstrated the ability to attenuate mast cell degranulation. researchgate.netnih.gov Mast cells play a pivotal role in allergic and inflammatory responses by releasing a variety of mediators upon activation. Research has shown that in models of ocular surface inflammation, rebamipide treatment leads to a marked reduction in degranulated mast cells. researchgate.netnih.gov This effect is significant as mast cell degranulation releases pro-inflammatory cytokines such as IL-1β and TNF-α, which initiate and amplify inflammatory cascades. nih.gov By stabilizing mast cells and preventing their degranulation, rebamipide helps to dampen the inflammatory response and mitigate tissue damage. nih.govescholarship.org
Silent Information Regulator-1/Forkhead box O3a/Nuclear factor NRF2 (SIRT1/FoxO3a/Nrf2) Axis Activation
A key molecular mechanism of rebamipide involves the activation of the SIRT1/FoxO3a/Nrf2 signaling pathway. nih.govresearcher.life This axis plays a crucial role in cellular defense against oxidative stress and in regulating inflammatory responses. Studies have shown that rebamipide upregulates the expression of SIRT1, a histone deacetylase that subsequently activates the transcription factor FoxO3a. nih.govmdpi.com Activated FoxO3a, in turn, promotes the expression of antioxidant enzymes. nih.gov Furthermore, SIRT1 activation leads to the stimulation of the Nrf2/HO-1 pathway, a primary regulator of cellular antioxidant responses. nih.govresearchgate.net Rebamipide has been shown to increase the gene expression of both SIRT1 and FoxO3a, leading to enhanced cellular protection against oxidative damage. nih.govmdpi.com This activation of the SIRT1/FoxO3a/Nrf2 axis is a significant contributor to the ameliorative effects of rebamipide in conditions characterized by oxidative stress and inflammation. nih.govresearcher.life
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Cytoprotective Signal Activation
Rebamipide has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with significant cytoprotective and anti-inflammatory functions. nih.govresearchgate.net In experimental models of colitis, rebamipide administration led to a significant increase in both the immunostaining and gene expression of PPAR-γ. nih.gov The activation of PPAR-γ is known to suppress inflammatory pathways, including the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. researchgate.net This upregulation of PPAR-γ by rebamipide contributes to its protective effects against tissue injury and inflammation. nih.govresearcher.life
NLR Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Inhibition
Recent research has highlighted rebamipide's role as an inhibitor of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18. nih.gov Molecular docking and surface plasmon resonance analyses have confirmed that rebamipide directly binds to NLRP3, thereby inhibiting its activation. nih.govnih.govresearchgate.net This inhibitory action has been demonstrated in various experimental models, including neuroinflammation. nih.govresearchgate.net By preventing the activation of the NLRP3 inflammasome, rebamipide effectively downregulates the production of key inflammatory mediators, thus alleviating inflammation-mediated tissue damage. nih.govresearchgate.net
Antioxidant and Free Radical Scavenging Mechanisms
A cornerstone of rebamipide's protective effects is its potent antioxidant activity and its ability to directly scavenge harmful free radicals. patsnap.comutripoli.edu.ly
Direct Scavenging of Reactive Oxygen Species (e.g., Superoxide Anion Radical, Hydroxyl Radical)
Rebamipide is a well-documented scavenger of reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical. nih.govarvojournals.org Electron paramagnetic resonance (EPR) spin trapping studies have conclusively demonstrated the direct hydroxyl radical scavenging activity of rebamipide. nih.govarvojournals.org The second-order rate constant for the reaction between rebamipide and the hydroxyl radical has been calculated to be 2.24 x 10¹⁰ M⁻¹/s⁻¹, indicating a very efficient scavenging capability. nih.gov The 3,4 double-bond within the 2(1H)-quinolinone structure of rebamipide is believed to be responsible for this potent hydroxyl radical scavenging activity. arvojournals.org While it is a potent scavenger of hydroxyl radicals, studies have shown that rebamipide does not significantly affect superoxide radicals. arvojournals.org This direct scavenging of damaging free radicals is a primary mechanism by which rebamipide protects cells from oxidative stress-induced injury. nih.govarvojournals.org
Inhibition of Lipid Peroxidation
Rebamipide, (S)- demonstrates a significant capacity to inhibit lipid peroxidation, a key process in cellular injury initiated by reactive oxygen species (ROS). This protective effect is attributed, in part, to its antioxidant properties. psu.edunih.gov Studies have shown that rebamipide can effectively reduce the levels of malondialdehyde (MDA), a final product of lipid peroxidation, in gastric mucosa. nih.govresearchgate.netnih.gov In experimental models of gastric lesions induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933), pretreatment with rebamipide significantly curbed the increase in lipid peroxides within the gastric tissue. nih.gov This inhibitory action on lipid peroxidation is not only observed in the stomach but also in other tissues, such as in models of diabetic nephropathy where rebamipide attenuated increases in lipid peroxides. psu.edu
The mechanism behind this inhibition involves the scavenging of harmful free radicals. patsnap.comnih.gov Specifically, rebamipide has been identified as a hydroxyl radical scavenger. psu.edu By neutralizing these highly reactive species, rebamipide helps to prevent the cascade of events that leads to the degradation of lipids in cellular membranes, thereby preserving cellular integrity. utripoli.edu.lynih.gov Research indicates that rebamipide's ability to inhibit lipid peroxidation is a crucial component of its protective effect against various forms of mucosal damage. psu.edunih.gov
Table 1: Effect of Rebamipide, (S)- on Lipid Peroxidation Markers
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Indomethacin-induced gastric injury in rats | Significantly inhibited the increase of lipid peroxides in the gastric mucosa. | nih.gov |
| Ischemia-reperfusion induced gastric damage in rats | Inhibited malondialdehyde (MDA) production in the gastric mucosa. | nih.gov |
| Acetic acid-induced gastric ulcer recurrence in rats | Suppressed the elevation of thiobarbituric acid reactive substance (TBARS) levels. | nih.gov |
| High glucose-stimulated mesangial cells | Effectively inhibited high glucose-induced lipid peroxidation. | psu.edu |
| Ethanol-induced gastric ulcer in rats | Resulted in a significant reduction in malondialdehyde (MDA) content. | utripoli.edu.lyutripoli.edu.ly |
Modulation of Endogenous Enzymatic Antioxidant Systems
Rebamipide, (S)- has been shown to modulate the activity of several key endogenous antioxidant enzymes, thereby bolstering the cellular defense against oxidative stress. This includes its effects on Superoxide Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx), and Catalase (CAT).
Studies have demonstrated that rebamipide can increase the expression of manganese superoxide dismutase (MnSOD or SOD2), an essential mitochondrial enzyme that converts superoxide anions into hydrogen peroxide. jpp.krakow.pljpp.krakow.pl This upregulation of MnSOD is a key mechanism by which rebamipide attenuates lipid peroxidation in gastrointestinal epithelial cells. jpp.krakow.pl By enhancing MnSOD expression, rebamipide helps to decrease the leakage of superoxide anions from the mitochondria, a primary source of cellular oxidative stress. jpp.krakow.pljpp.krakow.pl Furthermore, in models of ischemia-reperfusion injury, rebamipide pretreatment preserved the activity of SOD in the gastric mucosa. nih.gov
In addition to its effects on SOD, rebamipide has been found to influence glutathione peroxidase (GPx) activity. In a model of acetic acid-induced colitis, rebamipide treatment replenished GPx levels. nih.govresearchgate.net Similarly, in studies on the recurrence of gastric ulcers, rebamipide was shown to suppress the decrease in GPx activity. nih.gov In other experimental models of gastric ulcers, rebamipide produced an elevation of GPx activity. utripoli.edu.lyutripoli.edu.ly
Table 2: Modulation of Endogenous Antioxidant Enzymes by Rebamipide, (S)-
| Enzyme | Effect | Experimental Model | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased MnSOD protein expression | Gastric and small intestinal epithelial cells | jpp.krakow.pljpp.krakow.pl |
| Superoxide Dismutase (SOD) | Preserved SOD activity | Ischemia-reperfusion induced gastric injury in rats | nih.gov |
| Superoxide Dismutase (SOD) | Replenished SOD levels | Acetic acid-induced colitis in rats | nih.govresearchgate.net |
| Glutathione Peroxidase (GPx) | Replenished GPx levels | Acetic acid-induced colitis in rats | nih.govresearchgate.net |
| Glutathione Peroxidase (GPx) | Suppressed decrease in GPx activity | Acetic acid-induced gastric ulcer recurrence in rats | nih.gov |
| Glutathione Peroxidase (GPx) | Elevated GPx activity | Ethanol-induced gastric ulcer in rats | utripoli.edu.lyutripoli.edu.ly |
| Catalase (CAT) | Replenished CAT levels | Acetic acid-induced colitis in rats | nih.govresearchgate.net |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation
Rebamipide, (S)- has been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.govresearchgate.net The Nrf2 pathway is a primary mechanism for inducing the expression of a wide array of antioxidant and detoxification genes. mdpi.comnih.gov
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comnih.gov However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. nih.govresearcher.life
Studies have demonstrated that rebamipide can stimulate the Nrf2 pathway. In a model of acetic acid-induced colitis, rebamipide administration led to a significant increase in Nrf2 immunostaining and gene expression, while concurrently decreasing the gene expression of Keap-1. nih.govresearchgate.net This activation of the Nrf2/Keap-1 pathway is a key component of rebamipide's ability to combat oxidative stress. nih.govresearchgate.net The activation of Nrf2 by rebamipide has also been observed in other models of cellular injury, where it contributes to the upregulation of downstream antioxidant enzymes. mdpi.comnih.govtandfonline.com
The activation of the Nrf2 pathway by rebamipide is also linked to the upstream SIRT1/FoxO3a axis. nih.govresearchgate.net Rebamipide has been shown to upregulate the expression of SIRT1 and FoxO3a, which in turn can lead to the activation of Nrf2. nih.govresearchgate.net This interconnected signaling cascade highlights a comprehensive mechanism by which rebamipide enhances the cellular antioxidant response.
Table 3: Rebamipide, (S)- and the Nrf2 Pathway
| Target | Effect of Rebamipide | Experimental Model | Reference |
|---|---|---|---|
| Nrf2 | Upregulated expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |
| Keap-1 | Downregulated gene expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |
| SIRT1 | Upregulated expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |
| FoxO3a | Upregulated expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |
Cellular Proliferation, Migration, and Regeneration Processes
Epithelial Cell Proliferation and Migration Stimulation
Rebamipide, (S)- has been demonstrated to promote the proliferation and migration of epithelial cells, which are crucial processes for tissue repair and regeneration, particularly in the gastrointestinal tract. patsnap.comnih.gov This stimulating effect contributes to the healing of mucosal damage. nih.gov
In vitro studies using wounded epithelial cell monolayers have shown that rebamipide stimulates both the migration and proliferation of these cells. nih.govarvojournals.org This action helps to accelerate the closure of the wound and the re-establishment of the epithelial barrier. nih.gov In a model of aspirin-induced small intestinal injury, treatment with rebamipide led to an increased proliferative index, indicating enhanced cell division and tissue regeneration. plos.orgnih.gov This effect is a key component of its ability to promote the healing of ulcers and erosions. patsnap.com
Growth Factor Expression (Epidermal Growth Factor, Vascular Endothelial Growth Factor)
The regenerative effects of rebamipide, (S)- are also mediated through its ability to modulate the expression of key growth factors, including Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net
Studies have shown that rebamipide treatment can significantly increase the expression of both EGF and its receptor (EGF-R) in gastric mucosa. nih.govnih.gov This upregulation occurs in both normal and ulcerated tissues, suggesting a broad-acting mechanism to enhance mucosal defense and repair. nih.gov Since EGF and EGF-R are vital for epithelial cell proliferation and re-epithelialization, this action of rebamipide is considered a significant contributor to its ulcer-healing properties. nih.gov
Furthermore, gene expression analysis has revealed that rebamipide can upregulate the expression of proangiogenic genes, including a 7.5-fold increase in VEGF. researchgate.netnih.gov VEGF is a potent stimulator of angiogenesis, the formation of new blood vessels, which is essential for delivering nutrients and oxygen to the site of injury and facilitating tissue repair. researchgate.netnih.gov Rebamipide also increases the expression of other proangiogenic factors such as heparin-binding epidermal growth-like factor (HB-EGF) and fibroblast growth factor receptor-2 (FGFR2). researchgate.netnih.gov
Table 4: Effect of Rebamipide, (S)- on Growth Factor Expression
| Growth Factor/Receptor | Effect | Fold Increase | Experimental Model | Reference |
|---|---|---|---|---|
| Epidermal Growth Factor (EGF) | Increased expression | - | Normal and ulcerated rat gastric mucosa | nih.gov |
| EGF Receptor (EGF-R) | Increased expression | - | Normal and ulcerated rat gastric mucosa | nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | Upregulated gene expression | 7.5-fold | Rat gastric epithelial cells (RGM1) | researchgate.netnih.gov |
| Heparin-Binding EGF-like Growth Factor (HB-EGF) | Upregulated gene expression | ~5-fold | Rat gastric epithelial cells (RGM1) | researchgate.netnih.gov |
| Fibroblast Growth Factor Receptor-2 (FGFR2) | Upregulated gene expression | 4.4-fold | Rat gastric epithelial cells (RGM1) | researchgate.netnih.gov |
Beta-Catenin Accumulation and c-Myc Expression
Rebamipide, (S)- has been shown to influence the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation. plos.orgnih.gov Specifically, rebamipide can promote the accumulation of β-catenin and subsequently affect the expression of its downstream target, c-Myc. plos.orgnih.gov
In a study on aspirin-induced small intestinal injury, administration of rebamipide led to a significant increase in the mRNA and protein expression of β-catenin in the intestinal tissue. plos.orgnih.gov This accumulation of β-catenin is a key step in the activation of the Wnt signaling pathway.
The accumulation of β-catenin, in turn, leads to the upregulation of c-Myc, a transcription factor that is a potent promoter of cell proliferation. plos.orgijbs.com The same study demonstrated that rebamipide treatment resulted in a significant increase in c-Myc mRNA levels. plos.orgnih.gov The dysregulation of the Wnt/β-catenin pathway and the subsequent upregulation of c-Myc are known to be involved in the oncogenesis of certain cancers. ijbs.com However, in the context of tissue repair, the controlled activation of this pathway by rebamipide appears to contribute to the regeneration of the intestinal epithelium. plos.org
Sonic Hedgehog (Shh) Signaling Restoration
The Sonic hedgehog (Shh) signaling pathway is integral to the regulation of epithelial cell differentiation. wjgnet.comter-arkhiv.ru Research indicates that Rebamipide can restore the expression of the Shh signaling protein in the gastric mucosa. wjgnet.comter-arkhiv.runih.gov This effect is particularly noted in the context of atrophic gastritis, such as that induced by Helicobacter pylori infection. wjgnet.comter-arkhiv.ruresearchgate.net Studies in Mongolian gerbils have shown that following the eradication of H. pylori, treatment with Rebamipide significantly promotes the restoration of Shh expression. nih.govscispace.com This restoration is linked to the regeneration of atrophic gastric mucosa, suggesting that Rebamipide's ability to modulate the Shh pathway is a key component of its mucosal healing properties. ter-arkhiv.ruresearchgate.netscispace.com The stimulation of prostaglandins and epidermal growth factor by Rebamipide may contribute to this restorative effect on Shh expression. scispace.com
Osteoblast and Macrophage Proliferation Effects
Rebamipide has been shown to influence the proliferation of bone and immune cells. In vitro studies have investigated its effects on osteoblasts and macrophages, revealing a proliferative influence at specific concentrations.
Osteoblast Proliferation : Studies have shown that Rebamipide enhances the proliferation of pre-osteoblasts. plos.orgnih.govnih.gov Direct exposure to 0.4 µM of Rebamipide resulted in a 24% increase in pre-osteoblast proliferation. plos.orgnih.govnih.govcapes.gov.br When delivered via a brushite cement carrier, this effect was even more pronounced, with an observed increase of up to 73%. plos.orgnih.govnih.govcapes.gov.br This suggests a potential role for Rebamipide in bone regeneration by stimulating the growth of bone-forming cells.
Macrophage Proliferation : Rebamipide also exhibits a modest stimulatory effect on macrophage proliferation at low concentrations. plos.orgnih.gov At a concentration of 1µM, Rebamipide was found to weakly stimulate macrophage proliferation, with an observed increase to 118 ±7.4%. plos.orgnih.govnih.govcapes.gov.br
The similar effective concentrations for stimulating proliferation in both osteoblasts (0.4µM) and macrophages (1µM) suggest a related mechanism of action. nih.gov
| Cell Type | Condition | Concentration | Effect on Proliferation | Citation |
|---|---|---|---|---|
| Pre-osteoblast | Direct Exposure | 0.4 µM | 24% Increase | plos.orgnih.govnih.govcapes.gov.br |
| Pre-osteoblast | Delivered via Brushite Cement | N/A | Up to 73% Increase | plos.orgnih.govnih.govcapes.gov.br |
| Macrophage (Raw 264.7) | Direct Exposure | 1 µM | 18% Increase (118% of control) | plos.orgnih.govnih.govcapes.gov.br |
Apoptosis-Related Gene Modulation (e.g., Survivin, Aurora-B)
Rebamipide exerts influence over key proteins involved in the regulation of apoptosis and cell division, particularly Survivin and Aurora-B kinase. nih.gov Survivin, an inhibitor of apoptosis protein (IAP), is often overexpressed in cancer cells, contributing to tumor progression and resistance to therapy. nih.govamegroups.com Aurora-B kinase is crucial for proper chromosome segregation during mitosis. nih.govatlasgeneticsoncology.org
In human gastric cancer AGS cells, Survivin and Aurora-B are strongly expressed and co-localize during mitosis. nih.gov Research has demonstrated that Rebamipide can significantly downregulate the expression of Survivin in these cells. researchgate.netnih.gov This downregulation occurs at the transcriptional level and also disrupts the association between Survivin and Aurora-B. nih.govnih.gov By targeting the Survivin-Aurora-B complex, Rebamipide inhibits the proliferation of gastric cancer cells, indicating a mechanism that involves the modulation of apoptosis and cell cycle-related genes. researchgate.netnih.govspandidos-publications.com
Angiogenesis Promotion
Angiogenesis, the formation of new blood vessels, is a critical process in tissue repair and ulcer healing. Rebamipide has been shown to promote angiogenesis through at least two distinct mechanisms. nih.gov It activates a genetic program in gastric epithelial cells that promotes angiogenesis and also exerts a direct proangiogenic effect on microvascular endothelial cells. nih.gov This dual action is a key component of its ulcer-healing capabilities. nih.govresearchgate.net
A primary mechanism through which Rebamipide promotes angiogenesis is by inducing the expression of Vascular Endothelial Growth Factor (VEGF). nih.govnih.govresearchgate.net VEGF is a potent signaling protein that stimulates the growth of new blood vessels. nih.govplos.org
Gene expression microarray analysis of rat gastric epithelial cells treated with Rebamipide revealed a significant upregulation of several proangiogenic genes. nih.govresearchgate.net Notably, the expression of the gene encoding VEGF was increased by 7.5-fold. nih.govresearchgate.net This finding supports the role of Rebamipide in initiating the angiogenic cascade required for effective tissue regeneration and wound healing. nih.govnih.gov
| Gene | Function | Fold Upregulation by Rebamipide | Citation |
|---|---|---|---|
| VEGF | Proangiogenic Growth Factor | 7.5 | nih.govresearchgate.net |
| HB-EGF | Proangiogenic Growth Factor | ~5.0 | nih.govresearchgate.net |
| FGFR2 | Fibroblast Growth Factor Receptor | 4.4 | nih.govresearchgate.net |
| Cox2 | Enzyme for Prostaglandin Synthesis | 9.3 | nih.govresearchgate.net |
| IGF-1 | Growth Promoting Factor | 5.0 | nih.govresearchgate.net |
Other Mechanistic Insights
Beyond the aforementioned pathways, Rebamipide's activity extends to other cellular signaling cascades that are fundamental to cell migration and tissue repair.
The Rho/Rho kinase signaling pathway plays a crucial role in various cellular functions, including cell migration, which is essential for the restitution phase of epithelial wound healing. ter-arkhiv.runih.govresearchgate.net Studies have demonstrated that Rebamipide enhances the recovery and restitution of intestinal epithelial cells by activating the Rho kinase pathway. wjgnet.comnih.govnih.gov In wound healing assays using rat intestinal epithelial cells, Rebamipide was shown to promote cell migration. nih.gov This effect was negated when a specific inhibitor of Rho kinase was introduced, confirming that the activation of this pathway is a key mechanism by which Rebamipide facilitates the healing of intestinal injuries. ter-arkhiv.runih.gov
Toll-Like Receptor 4/Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (TLR4/NF-κB) Pathway Inhibition
Rebamipide has been shown to exert inhibitory effects on the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that recognizes pathogens and triggers inflammatory responses. nih.govwikipedia.org The activation of TLR4 typically leads to a downstream cascade involving the activation of transcription factors such as Nuclear Factor Kappa-B (NF-κB), which regulates the expression of numerous pro-inflammatory genes. nih.govmdpi.com
Research indicates that rebamipide can interfere with this pathway. For instance, it has been observed to inhibit the TLR4/NF-κB pathway to reverse NSAID-induced intestinal injury. nih.gov This action helps restore the levels of tight junction proteins, such as ZO-1 and claudin-1, in the gastric mucosa. nih.gov In studies on colitis, rebamipide administration significantly dampened the colonic expression of NF-κBp65, a key subunit of the NF-κB complex. mdpi.com This inhibition of NF-κB is associated with a reduction in pro-inflammatory markers, including C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com
Interestingly, some of rebamipide's effects on TLR signaling may occur independently of NF-κB. One study demonstrated that rebamipide directly suppresses TANK-binding kinase 1 (TBK1) activation downstream of TLRs. nih.gov This action inhibits the activation of interferon regulatory factors IRF3 and IRF7, subsequently reducing the production of type I interferons (IFN-α/β), without affecting the NF-κB signaling pathway in that particular cellular context. nih.gov
Table 1: Effect of Rebamipide on NF-κBp65 Gene Expression in Acetic Acid-Induced Colitis This table is interactive. You can sort and filter the data.
| Treatment Group | Relative NF-κBp65 Gene Expression (%) | Fold Change vs. Colitis Group |
|---|---|---|
| Control | 100 | - |
| Colitis | 204.5 | 1.00 |
| Rebamipide (100 mg/kg) + Colitis | 99.9 | -0.51 |
Data derived from a study on acetic acid-induced colitis in rats, showing that rebamipide treatment significantly downregulated the gene expression of the pro-inflammatory NF-κBp65 by 51.1% compared to the untreated colitis group. mdpi.com
Phospholipase D (PLD1, PLD2) Isozyme Suppression
Phospholipase D (PLD) enzymes, particularly the isozymes PLD1 and PLD2, are implicated in various cellular processes, including inflammation and carcinogenesis, and are often overexpressed in cancer tissues. nih.gov Rebamipide has been identified as a suppressor of these enzymes.
In gastric cancer cell lines (AGS and MKN-1), rebamipide was shown to significantly suppress the expression of both PLD1 and PLD2 at the transcriptional level. nih.govnih.gov This effect was dose-dependent, with a concentration of 5 mM rebamipide causing an approximate 50% inhibition of PLD1 and PLD2 mRNA expression after 24 hours. nih.gov The downregulation of PLD expression by rebamipide leads to a subsequent inhibition of its enzymatic activity. nih.gov
The mechanism for this suppression is linked to the NF-κB pathway, as rebamipide was found to inhibit the transactivation of NF-κB, which is known to increase PLD1 expression. nih.gov Specifically, rebamipide can abolish the induction of PLD1 expression caused by Helicobacter pylori CagA protein by preventing the binding of NF-κB to the PLD1 promoter. researchgate.net The suppression of PLD by rebamipide is believed to contribute to the inhibition of inflammation and proliferation in gastric cancer cells. nih.gov
Table 2: Effect of Rebamipide on PLD Isozyme mRNA Expression in AGS Gastric Cancer Cells This table is interactive. You can sort and filter the data.
| Rebamipide Concentration (mM) | PLD1 mRNA Level (% of Control) | PLD2 mRNA Level (% of Control) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | ~80 | ~85 |
| 2.5 | ~60 | ~65 |
| 5 | ~50 | ~50 |
Data represents the dose-dependent decrease in PLD1 and PLD2 mRNA levels in AGS gastric cancer cells after 24-hour treatment with rebamipide, as measured by quantitative RT-PCR. nih.gov
Histidine Phosphatase Activity Inhibition of Suppressor of T Cell Receptor Signaling (Sts) Proteins
A significant molecular action of rebamipide is the inhibition of the Suppressor of T cell Receptor Signaling (Sts) proteins, specifically Sts-1 and Sts-2. nih.govacs.org These proteins are negative regulators of immune signaling pathways downstream of the T cell receptor complex. nih.gov
Rebamipide was identified in a high-throughput screen of nearly 600,000 compounds as a putative inhibitor of the histidine phosphatase activity of Sts proteins. nih.govnih.gov Further investigation revealed that rebamipide and its derivatives act as competitive and selective inhibitors of Sts-1, with IC50 values in the low to sub-micromolar range. nih.govacs.org Structure-activity relationship (SAR) analysis has highlighted that the quinolinone, acid, and amide moieties of the rebamipide molecule are all crucial for its inhibitory activity. acs.orgnih.gov
While the Sts proteins are technically protein tyrosine phosphatases, their active site is structurally distinct from canonical phosphatases and more closely resembles the phosphoglycerate mutase (PGM) family of proteins. nih.govresearchgate.net This distinction allows for the selective inhibition by rebamipide. nih.gov Although rebamipide itself exhibits poor cell permeability, studies have demonstrated that when delivered within a liposomal formulation, it can effectively inactivate the phosphatase activity of Sts-1 within cells, leading to increased phosphorylation of Sts-1 substrates like the kinase Zap-70. nih.govacs.org
Inhibition of Tyrosine Nitration
Rebamipide also functions by inhibiting the process of tyrosine nitration, a form of post-translational modification where a nitro group is added to one of the two ortho positions of the aromatic ring of tyrosine. This modification is often associated with oxidative stress and can lead to altered protein function. physiology.org
In the context of portal hypertensive gastropathy, a condition characterized by increased susceptibility to mucosal damage, the nitration of Extracellular signal-regulated kinase (ERK) is significantly enhanced. physiology.org This nitration impairs the normal activation of ERK, which is crucial for mucosal healing processes. Research has shown that administration of rebamipide significantly decreases the levels of nitrotyrosine and the specific tyrosine nitration of ERK in the gastric mucosa. physiology.orgresearchgate.net By normalizing the oxidative state and inhibiting this specific nitration, rebamipide helps to restore proper ERK activation, thereby reversing impaired mucosal healing. physiology.org This inhibition of tyrosine nitration is considered one of the compound's key antioxidant properties. physiology.orgnih.gov
Methodological Approaches in Rebamipide Research
In Vitro Cellular Models
In vitro cellular models are fundamental tools in understanding the mechanisms of action of Rebamipide (B173939), (S)-. These models allow for controlled investigations into the compound's effects at a cellular and molecular level, providing insights into its therapeutic potential across various tissues.
Research utilizing gastric epithelial cell lines has been instrumental in elucidating the gastroprotective effects of Rebamipide, (S)-. Studies have demonstrated that this compound stimulates the migration and proliferation of wounded epithelial cell monolayers, a crucial process in the healing of gastric ulcers. nih.gov Furthermore, Rebamipide, (S)- has been shown to increase the expression of Epidermal Growth Factor (EGF) and its receptor in the gastric mucosa, which are key regulators of cell growth, proliferation, and differentiation. nih.gov In non-transformed rat intestinal epithelial (RIE) cells, a model for gastric epithelial studies, Rebamipide, (S)- was found to promote the healing of ulcerations by enhancing epithelial restitution, the process of cells migrating to cover a wound. researchgate.net
| Cell Line/Model | Key Findings |
| Wounded epithelial cell monolayers | Stimulated migration and proliferation. nih.gov |
| Gastric Mucosa Models | Increased expression of Epidermal Growth Factor (EGF) and its receptor. nih.gov |
| Rat Intestinal Epithelial (RIE) cells | Promoted healing of ulceration through enhanced epithelial restitution. researchgate.net |
Intestinal goblet cells are responsible for producing and secreting mucin, a key component of the protective mucus layer in the gut. In vitro studies using goblet cell-like lines, such as the human colon adenocarcinoma cell line LS174T, have shown that Rebamipide, (S)- significantly upregulates mucin secretion. nih.govresearchgate.netresearchgate.net This effect is mediated through an increase in Mucin 2 (MUC2) mRNA and protein expression. nih.govresearchgate.netresearchgate.net The underlying mechanism involves the phosphorylation of Akt, a key protein in cell signaling pathways that regulate cell growth and survival. nih.govresearchgate.net Further research using the HT29 human colonic epithelial cell line, which can differentiate into goblet-like cells, has corroborated these findings, showing that Rebamipide, (S)- increases the number of goblet cells and enhances MUC2 expression, particularly in the context of radiation-induced damage. nih.govnih.gov
| Cell Line | Key Findings | Mechanism of Action |
| LS174T | Upregulated mucin secretion; Increased MUC2 mRNA and protein expression. nih.govresearchgate.netresearchgate.net | Mediated through Akt phosphorylation. nih.govresearchgate.net |
| HT29 | Increased number of goblet cells; Enhanced MUC2 expression. nih.govnih.gov | N/A |
In the field of ophthalmology, human corneal epithelial (HCE) cell lines have been pivotal in demonstrating the protective effects of Rebamipide, (S)- on the ocular surface. Studies have revealed that Rebamipide, (S)- can counteract the disruptive effects of Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine, on the corneal epithelial barrier. researchgate.netbohrium.com It achieves this by preserving the expression and proper localization of Zonula occludens-1 (ZO-1), a critical tight junction protein that maintains barrier integrity. researchgate.netbohrium.com Additionally, Rebamipide, (S)- has been found to increase the expression of membrane-associated mucins (MUC1, MUC4, and MUC16). nih.gov This action is thought to be mediated through the activation of the Epidermal Growth Factor (EGF) receptor. nih.gov The compound also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov
| Cell Line | Key Findings |
| Human Corneal Epithelial (HCE) cells | Protected against TNF-α-induced disruption of barrier function by maintaining ZO-1 expression and distribution. researchgate.netbohrium.com |
| Human Corneal Epithelial (HCE) cells | Increased expression of membrane-associated mucins (MUC1, MUC4, and MUC16) via EGF receptor activation. nih.gov |
| Human Corneal Epithelial (HCE) cells | Inhibited the production of inflammatory cytokines IL-6 and IL-8. nih.gov |
Microglial cells are the primary immune cells of the central nervous system. In vitro studies using microglial cell cultures, such as the BV-2 cell line, have begun to uncover the neuro-inflammatory modulating properties of Rebamipide, (S)-. Research indicates that Rebamipide, (S)- can alleviate neuroinflammation by targeting the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. nih.govplos.org Specifically, it has been shown to suppress the interaction between NLRP3 and NEK7, a crucial step in inflammasome activation. nih.govplos.org This leads to a downregulation of Interleukin-1 beta (IL-1β) levels. nih.govplos.org Furthermore, Rebamipide, (S)- has been observed to inhibit the activation of microglia and the subsequent secretion of other NLRP3 inflammasome-related cytokines, including Interleukin-18 (IL-18). nih.govresearchgate.net
| Cell Line | Key Findings | Mechanism of Action |
| BV-2 microglial cells | Alleviated neuroinflammation. nih.govplos.org | Suppressed the NLRP3–NEK7 interaction. nih.govplos.org |
| BV-2 microglial cells | Downregulated IL-1β levels. nih.govplos.org | N/A |
| BV-2 microglial cells | Inhibited microglial activation and secretion of NLRP3 inflammasome-related cytokines (IL-1β and IL-18). nih.govresearchgate.net | N/A |
The influence of Rebamipide, (S)- on bone remodeling and inflammation has been investigated using osteoblast and macrophage cell cultures. In studies with MC3T3 osteoblast precursor cells and Raw 264.7 macrophage-like cells, Rebamipide, (S)- was found to stimulate cellular proliferation. It also demonstrated an effect on the activity of Alkaline Phosphatase (ALP) in osteoblasts, an enzyme crucial for bone mineralization. In the context of macrophages, which can differentiate into bone-resorbing osteoclasts, Rebamipide, (S)- has been shown to inhibit osteoclast differentiation from bone marrow macrophages and human monocytes.
| Cell Line | Key Findings |
| MC3T3 osteoblasts | Stimulated proliferation; Affected Alkaline Phosphatase (ALP) activity. |
| Raw 264.7 macrophages | Stimulated proliferation. |
| Bone marrow macrophages and human monocytes | Inhibited osteoclast differentiation. |
In the realm of oncology, the effects of Rebamipide, (S)- have been explored in gastric carcinoma cell lines. Research on cell lines such as AGS and MKN-1 has revealed that Rebamipide, (S)- can inhibit the growth of gastric cancer cells. plos.org This inhibitory action is associated with the downregulation of key proteins involved in cell survival and division, including survivin and Aurora-B. plos.org Furthermore, Rebamipide, (S)- has been found to downregulate the expression of Phospholipase D (PLD), specifically PLD1 and PLD2, which are enzymes implicated in cancer cell signaling and proliferation. plos.org In the context of Helicobacter pylori-associated gastric cancer, Rebamipide, (S)- has been shown to suppress the self-renewal capacity of gastric cancer-initiating cells induced by the bacterial protein CagA. This is achieved by modulating the β-catenin signaling pathway, a critical pathway in both normal development and cancer.
| Cell Line | Key Findings | Mechanism of Action |
| AGS and MKN-1 | Inhibited cell growth. plos.org | Downregulated survivin, Aurora-B, and Phospholipase D (PLD1 and PLD2). plos.org |
| Gastric cancer-initiating cells | Suppressed H. pylori CagA-induced self-renewal capacity. | Modulated the β-catenin signaling axis. |
In Vivo Preclinical Animal Models
In vivo preclinical animal models are indispensable for evaluating the pharmacological effects of Rebamipide, (S)- across a spectrum of diseases. These models allow for the investigation of the compound's efficacy and mechanisms of action in a complex biological system, providing crucial data before clinical trials.
Gastrointestinal Injury Models
Rebamipide's primary therapeutic application is in gastroprotection, and various animal models have been employed to elucidate its efficacy in this domain.
Acetic Acid-Induced Colitis: This model, which resembles human ulcerative colitis, is commonly induced in rats through the intracolonic administration of acetic acid. nih.govnih.gov In these models, Rebamipide administration has been shown to significantly reduce lesion scores and attenuate pathological alterations like ulcerated surface epithelium and submucosal infiltration. nih.govresearchgate.net Mechanistic studies in these models reveal that Rebamipide's protective effects are associated with the inhibition of reactive oxygen species production, a reduction in colonic thiobarbituric acid-reactive substances (TBARS), and the preservation of antioxidant levels such as total glutathione (B108866) and superoxide (B77818) dismutase (SOD) activity. nih.gov Furthermore, it has been found to upregulate cytoprotective signals and mitigate inflammatory responses by suppressing pro-inflammatory pathways. nih.gov In some studies, Rebamipide enemas promoted the healing of colonic ulceration by enhancing the restitution of intestinal epithelial cells, a process involving the activation of extracellular signal-regulated kinase (ERK) and Rho kinase. nih.gov
NSAID-Induced Gastropathy/Enteropathy: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) are known to cause significant gastrointestinal mucosal injury. nih.gov In rat models of NSAID-induced injury, Rebamipide demonstrates protective effects by increasing mucosal fluid secretion and the levels of antioxidative enzymes, while decreasing lipid peroxide levels. nih.gov Studies using aspirin-induced small intestinal injury models in mice have shown that Rebamipide can improve the intestinal barrier structure and promote the regeneration of the damaged epithelium. semanticscholar.orgresearchgate.net This is achieved partly by up-regulating cyclooxygenase-2 (COX-2) expression and promoting the accumulation of β-catenin. semanticscholar.org Rebamipide has also been observed to modulate the intestinal microbiota and suppress mucosal inflammation in indomethacin-treated rats. jst.go.jp
Ethanol-Induced Gastric Ulcer: Acute alcohol consumption can lead to gastric mucosal damage. In mouse models where gastric injury is induced by ethanol (B145695), Rebamipide has been shown to attenuate epithelial cell injury. nih.gov Its protective mechanism involves the inhibition of endoplasmic reticulum stress (ERS) and the downstream NF-κB signaling pathway. nih.gov Additionally, Rebamipide activates autophagy-related proteins and relieves oxidative stress following ethanol exposure. nih.gov Studies comparing its efficacy to other agents have confirmed its potent ability to reduce ulcer scores in this model. utripoli.edu.ly
Helicobacter pylori Infection Models: While clinical studies confirm Rebamipide's utility in H. pylori eradication therapies, detailed preclinical animal model research focusing solely on its direct effects in H. pylori-infected animals is less extensively documented in the provided sources. Its known mechanisms, such as enhancing mucosal defense and reducing inflammation, are considered beneficial in the context of H. pylori-induced gastritis. nih.govgutnliver.org
| Gastrointestinal Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |
|---|---|---|---|
| Acetic Acid-Induced Colitis | Rat | Reduced lesion score, attenuated ulceration and infiltration. nih.govresearchgate.net | Antioxidant activity (reduced TBARS, preserved glutathione/SOD), enhanced epithelial restitution via ERK/Rho kinase activation. nih.govnih.gov |
| NSAID-Induced Gastropathy | Rat, Mouse | Increased mucosal secretion, decreased lipid peroxides, promoted epithelial regeneration. nih.govsemanticscholar.org | Enhanced antioxidant enzymes, upregulation of COX-2 and β-catenin, modulation of gut microbiota. nih.govsemanticscholar.orgjst.go.jp |
| Ethanol-Induced Gastric Ulcer | Mouse | Reduced epithelial cell apoptosis and ulcer score. nih.govutripoli.edu.ly | Inhibition of endoplasmic reticulum stress, activation of autophagy, relief of oxidative stress. nih.gov |
Ocular Surface Disorder Models
Rebamipide's therapeutic potential extends to ophthalmology, particularly in treating ocular surface disorders.
Particulate Matter-Induced Inflammation: Exposure to particulate matter (PM) can cause significant ocular surface inflammation. In a rat model designed to mimic this condition, 2% Rebamipide eye drops were found to be effective in mitigating inflammation. nih.govnih.gov Compared to hyaluronic acid, Rebamipide demonstrated superior effects in reducing inflammatory signs like hyperemia and edema. nih.gov The mechanism involves downregulating the NF-κB inflammatory pathway, which in turn reduces inflammatory cytokines, decreases cellular apoptosis, and limits uncontrolled cell proliferation, thereby improving cellular integrity on the ocular surface. nih.govresearchgate.net
Dry Eye Disease Models: Various models are used to simulate dry eye disease (DED). In a scopolamine-induced DED mouse model, Rebamipide eye drops restored histological changes in the cornea, conjunctiva, and lacrimal gland. nih.gov It also increased tear production and tear film breakup time while reducing corneal staining scores. nih.gov Mechanistically, it was shown to modulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells, suggesting an immunomodulatory role. nih.gov In other DED models, such as those created by removing lacrimal glands in rats or using superoxide dismutase-1 (SOD1) knockout mice, Rebamipide improved corneal epithelial damage and increased mucin expression, which is crucial for tear film stability. nih.govarvojournals.org
| Ocular Disorder Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |
|---|---|---|---|
| Particulate Matter-Induced Inflammation | Rat | Significant reduction in hyperemia and edema. nih.gov | Downregulation of NF-κB pathway, reduced apoptosis, enhanced mucin secretion. nih.govresearchgate.net |
| Dry Eye Disease (Scopolamine-induced) | Mouse | Restored histology of cornea and lacrimal gland, increased tear production. nih.gov | Modulation of Th17/Treg cell balance, anti-inflammatory effects. nih.gov |
| Dry Eye Disease (SOD1 Knockout) | Mouse | Improved tear stability, increased conjunctival goblet cell density. arvojournals.org | Enhanced mucin expression, anti-inflammatory and antioxidative effects. arvojournals.org |
Hepatic Fibrosis Models
Carbon Tetrachloride-Induced Hepatic Fibrosis: This is a classic model for studying liver fibrosis. nih.gov In Wistar rats treated with carbon tetrachloride (CCl4), Rebamipide administration was found to retard the development of hepatic fibrosis. tandfonline.comnih.govresearchgate.net It significantly inhibited the CCl4-induced increases in serum alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) and reduced oxidative stress in the liver. nih.gov Histological analysis showed that Rebamipide minimized collagen precipitation and helped maintain normal liver architecture. nih.govresearchgate.net The anti-fibrotic effect is linked to a decrease in fibrotic markers like hyaluronic acid and pro-collagen-III, and a significant increase in the liver's levels of prostaglandin (B15479496) E2 (PGE2) and the anti-inflammatory cytokine Interleukin-10 (IL-10). tandfonline.comnih.govresearchgate.net
| Hepatic Fibrosis Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |
|---|---|---|---|
| Carbon Tetrachloride (CCl4)-Induced | Rat | Inhibited increases in ALT/AST, reduced collagen precipitation, decreased fibrotic markers. tandfonline.comnih.gov | Reduction of oxidative stress, induction of Prostaglandin E2 (PGE2) and Interleukin-10 (IL-10). tandfonline.comnih.govresearchgate.net |
Neurodegenerative Disease Models
Parkinson's Disease Models: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create mouse models that mimic the dopaminergic neurodegeneration seen in Parkinson's disease (PD). nih.gov In an MPTP-induced PD mouse model, Rebamipide was shown to alleviate microglial activation and downstream neuroinflammation, leading to the protection of dopaminergic neurons. nih.govresearchgate.net It preserved dopamine (B1211576) levels in the striatum and improved motor deficits. nih.gov The neuroprotective action of Rebamipide is dependent on its ability to inhibit the NLRP3 inflammasome, a key component of the neuroinflammatory process. nih.govresearchgate.net
| Neurodegenerative Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |
|---|---|---|---|
| Parkinson's Disease (MPTP-induced) | Mouse | Protected dopaminergic neurons, preserved dopamine levels, improved motor function. nih.govresearchgate.net | Inhibition of NLRP3 inflammasome activation, suppression of microglial activation and neuroinflammation. nih.govresearchgate.net |
Arthritis Models
Osteoarthritis: A common model for osteoarthritis (OA) involves the intra-articular injection of monosodium iodoacetate (MIA) in rats, which induces cartilage degeneration and pain. nih.gov In this model, oral administration of Rebamipide demonstrated antinociceptive properties and attenuated cartilage breakdown. nih.gov Further studies using intra-articular injections of Rebamipide-loaded nanoparticles showed inhibited cartilage degeneration and decreased local and systemic inflammatory responses. nih.govnih.govresearchgate.net The mechanism involves reducing the expression of catabolic enzymes like matrix metalloproteinase-13 (MMP-13), inflammatory mediators such as Interleukin-1β (IL-1β), and markers of oxidative damage like nitrotyrosine in OA cartilage. nih.gov
Autoimmune Arthritis: In the SKG mouse model of rheumatoid arthritis (RA), intraperitoneal injection of Rebamipide attenuated the clinical and histological severity of arthritis. nih.gov Its therapeutic effect was associated with a complex immunomodulatory action, including the suppression of T helper type 1 (Th1), Th2, and Th17 cells, and an increase in the number of regulatory T (Treg) and regulatory B (Breg) cells. nih.gov
| Arthritis Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |
|---|---|---|---|
| Osteoarthritis (MIA-induced) | Rat | Reduced pain, attenuated cartilage degeneration. nih.govnih.gov | Downregulation of MMP-13, IL-1β, and oxidative damage in chondrocytes. nih.gov |
| Rheumatoid Arthritis (SKG mice) | Mouse | Attenuated arthritis severity, reduced joint inflammation. nih.gov | Suppression of Th1/Th2/Th17 cells, induction of regulatory T and B cells. nih.gov |
Advanced Biochemical and Molecular Biological Techniques
The investigation of Rebamipide's mechanisms of action relies on a suite of advanced biochemical and molecular biological techniques. These methods provide detailed insights into the cellular and molecular pathways modulated by the compound.
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is widely used to quantify the concentration of specific proteins, such as cytokines and growth factors, in biological samples. In Rebamipide research, ELISA has been crucial for measuring levels of inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as anti-inflammatory molecules like IL-10 and PGE2 in tissue homogenates from various animal models. arvojournals.orgtandfonline.comresearchgate.net
Polymerase Chain Reaction (PCR): Reverse transcription PCR (RT-PCR) and quantitative PCR (qPCR) are used to measure the expression levels of specific genes. These techniques have been applied to show that Rebamipide can modulate the mRNA expression of genes involved in inflammation and tissue remodeling, such as MMPs, tissue inhibitor of metalloproteinases (TIMPs), ADAMTS5, COX-2, and various mucin genes. arvojournals.orgnih.govnih.govresearchgate.net
Western Blotting: This method is used to detect and quantify specific proteins in a sample. It has been instrumental in demonstrating Rebamipide's effect on protein expression in key signaling pathways, such as the inhibition of ERS-related proteins and the activation of autophagy-related proteins in ethanol-induced gastric injury models. nih.gov
Histology and Immunohistochemistry: Standard histological staining with Hematoxylin and Eosin (H&E) or specialized stains like Safranin-O and Masson's trichrome is fundamental for assessing tissue damage, inflammation, and cartilage or collagen content in all preclinical models. researchgate.netresearchgate.netnih.gov Immunohistochemistry uses antibodies to visualize the localization and expression of specific proteins within tissue sections, such as markers for cell proliferation (PCNA), oxidative stress (nitrotyrosine), and inflammation. nih.govresearchgate.net
Flow Cytometry: This powerful technique is used to analyze the physical and chemical characteristics of cells in a fluid stream. It has been essential in arthritis models to identify and quantify different immune cell populations, revealing that Rebamipide can alter the balance of T helper cells and regulatory T and B cells. nih.gov
Biochemical Assays: Various assays are used to measure markers of oxidative stress and enzyme activity. For example, assays for myeloperoxidase (MPO) activity are used to quantify neutrophil infiltration, while measurements of malondialdehyde (MDA) or TBARS assess lipid peroxidation. nih.govresearchgate.net Assays for antioxidant enzymes like superoxide dismutase (SOD) are also commonly performed. nih.govresearchgate.net
Molecular Modeling and Binding Assays: Advanced techniques like molecular docking and surface plasmon resonance have been employed to understand the direct molecular interactions of Rebamipide. These methods confirmed the direct binding of Rebamipide to the NLRP3 protein, providing a structural basis for its role as an NLRP3 inflammasome inhibitor. nih.gov
Gene Expression Analysis (Quantitative Polymerase Chain Reaction, Western Blotting)
Gene and protein expression analyses have been fundamental in revealing the molecular pathways modulated by Rebamipide. These techniques quantify the changes in the expression levels of specific genes and proteins in response to the compound, providing insight into its mechanism of action.
Quantitative Polymerase Chain Reaction (qPCR) has been utilized to measure changes in messenger RNA (mRNA) levels. Studies have shown that Rebamipide significantly upregulates the expression of proangiogenic genes in normal rat gastric epithelial cells (RGM1). For instance, treatment with Rebamipide was found to increase the mRNA levels of vascular endothelial growth factor (VEGF) by 7.5-fold and cyclooxygenase-2 (Cox2) by 9.3-fold. nih.gov Conversely, in a rat model of indomethacin-induced small intestinal injury, qPCR analysis demonstrated that Rebamipide suppressed the upregulated gene expression of inflammatory markers like Tumor Necrosis Factor α (TNFα) and Dual oxidase 2 (Duox2) in the jejunal mucosa in a dose-dependent manner. nih.gov
Western Blotting , an antibody-based technique to detect specific proteins, has corroborated findings from qPCR and provided further details on post-transcriptional regulation. In RGM1 cells, Rebamipide treatment was shown to increase the protein expression of Cox2 by approximately 6-fold. nih.govbio-rad-antibodies.com In human corneal epithelial cells, immunoblot analysis revealed that Rebamipide inhibited the degradation of Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha (IκBα), a key event in suppressing inflammatory pathways. nih.gov Furthermore, Western blotting has been used to show that Rebamipide can influence the expression of enzymes involved in amyloid-β metabolism in neuroblastoma cells, such as Tumor necrosis factor-α-converting enzyme (TACE) and Neprilysin (NEP). nih.gov
| Target Gene/Protein | Technique | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (Cox2) | qPCR & Western Blot | Rat Gastric Epithelial Cells (RGM1) | Upregulation (9.3-fold mRNA, ~6-fold protein) | nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | qPCR | Rat Gastric Epithelial Cells (RGM1) | Upregulation (7.5-fold mRNA) | nih.gov |
| Tumor Necrosis Factor α (TNFα) | PCR Array | Rat Jejunal Mucosa | Suppression of indomethacin-induced upregulation | nih.gov |
| IκBα | Western Blot | Human Corneal Epithelial Cells | Inhibition of TNFα-induced degradation | nih.gov |
| TACE / NEP | Western Blot | Human Neuroblastoma Cells (SH-SY5Y) | Modulation of protein expression | nih.gov |
Protein Expression and Localization Studies (Immunofluorescence, Immunohistochemistry)
To understand the spatial distribution and expression of proteins within cells and tissues, researchers employ immunofluorescence and immunohistochemistry. These imaging techniques use antibodies conjugated to fluorescent dyes or enzymes to visualize specific proteins, providing critical context to expression data.
Immunofluorescence has been applied to study the effect of Rebamipide on cellular structures, particularly tight junctions that maintain epithelial barrier integrity. In a study using a human corneal epithelial cell line, immunofluorescence analysis of the tight junction protein Zonula occludens-1 (ZO-1) was performed. The results showed that Tumor Necrosis Factor α (TNFα) induced the disappearance of ZO-1 from the cell surface, disrupting the barrier. Rebamipide treatment was found to attenuate this TNFα-induced disappearance of ZO-1, visually confirming its protective effect on cell-cell junctions. nih.gov
Immunohistochemistry is used to examine protein expression within the context of tissue architecture. This method was employed to investigate whether Rebamipide affects the expression of Epidermal Growth Factor (EGF) and its receptor (EGF-R) in rat gastric mucosa. Using specific antibodies against EGF and EGF-R, studies demonstrated that oral administration of Rebamipide significantly increased the expression of both EGF and its receptor in normal gastric mucosa and in the regenerating glands of ulcer scars. plos.org This localization provides strong evidence for its role in tissue repair and regeneration.
Enzymatic Activity Assays (e.g., Antioxidant Enzymes)
Enzymatic activity assays are biochemical procedures that measure the rate of an enzyme-catalyzed reaction. These assays have been instrumental in quantifying the antioxidant properties of Rebamipide and its influence on various enzymatic systems.
The compound's effect on key antioxidant enzymes has been assessed in models of acetic acid-induced colitis in rats. Biochemical assays revealed that Rebamipide treatment significantly augmented the colonic activity of several antioxidant enzymes. researchgate.net This includes enzymes such as Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPx), and Glutathione-S-transferase (GST). researchgate.net In contrast, Rebamipide has also been shown to inhibit the activity of pro-oxidant enzymes. For example, it significantly inhibited the activity of xanthine (B1682287) oxidase in alcohol-treated rats, leading to a reduction in lipid peroxide content. elifesciences.org Luminol-dependent chemiluminescence assays, which measure light emission from chemical reactions, have been used to show that Rebamipide inhibits oxygen free radical generation by neutrophils stimulated with H. pylori. nih.gov
| Enzyme | Assay Type | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | Biochemical Assay | Rat Colonic Tissue | Augmented activity | researchgate.net |
| Catalase (CAT) | Biochemical Assay | Rat Colonic Tissue | Augmented activity | researchgate.net |
| Glutathione Peroxidase (GPx) | Biochemical Assay | Rat Colonic Tissue | Augmented activity | researchgate.net |
| Xanthine Oxidase | Biochemical Assay | Alcohol-treated Rats | Inhibited activity | elifesciences.org |
| Neutrophil Oxidases | Chemiluminescence Assay | Human Neutrophils | Inhibition of radical generation | nih.gov |
Electrophysiological Measurements (e.g., Transepithelial Electrical Resistance)
Electrophysiological measurements are used to study the electrical properties of cells and tissues. Transepithelial Electrical Resistance (TER) is a key technique in this category that provides a quantitative measure of the integrity of epithelial cell barriers. A higher TER value indicates a more intact and less permeable barrier.
The effect of Rebamipide on epithelial barrier function has been extensively studied by measuring TER across cultured cell monolayers. In human corneal epithelial cells, Rebamipide was shown to increase TER in a concentration-dependent manner. nih.gov This demonstrates its ability to enhance the tightness of the epithelial barrier. Furthermore, the study showed that Rebamipide could attenuate the loss of TER induced by the inflammatory cytokine TNFα. nih.gov Similar effects have been observed in gastric and intestinal epithelial cells. Rebamipide was found to reverse the decrease in TER caused by the nonsteroidal anti-inflammatory drug (NSAID) indomethacin in rat gastric epithelial cells. mdpi.com These findings provide direct, functional evidence of Rebamipide's ability to protect and enhance mucosal barrier function. nih.gov
Microscopic Techniques (e.g., Transmission Electron Microscopy, Histopathology)
Histopathology , involving the microscopic examination of tissue stained with dyes like Hematoxylin and Eosin (H&E), is routinely used to assess tissue damage and repair. In a mouse model of dry eye disease, H&E staining revealed that Rebamipide treatment restored the normal histology of the cornea, conjunctiva, and lacrimal glands, which were disrupted in the disease state. researchgate.net In rats with carbon tetrachloride-induced hepatic fibrosis, histopathological analysis showed that Rebamipide treatment minimized collagen precipitation in the liver. researchgate.net Light microscope autoradiography has also been used to show that radiolabeled Rebamipide primarily localizes within neutrophils in the inflamed colon of rats. researchgate.net
Transmission Electron Microscopy (TEM) provides ultra-high resolution images, allowing for the examination of subcellular structures or "ultrastructure." TEM has been used to evaluate the quality of gastric ulcer healing at an ultrastructural level. While grossly healed ulcers often show significant abnormalities beneath the surface epithelium, studies have indicated that Rebamipide improves the histologic and ultrastructural quality of the healed scar tissue.
Scanning Electron Microscopy (SEM) , which visualizes surface topography, has been employed in formulation studies. For instance, SEM was used to characterize the surface morphology of Rebamipide nanocrystals developed to improve the compound's solubility. nih.gov
Flow Cytometry
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. It is widely used to identify cell populations, quantify protein expression, and analyze cellular processes like apoptosis and the cell cycle.
In the context of Rebamipide research, fluorescence-based analysis, a principle shared with flow cytometry, has been used to investigate its protective effects against NSAID-induced apoptosis. In a study on gastric epithelial RGM-1 cells, indomethacin treatment was shown to induce apoptosis. nih.gov This cellular apoptosis was investigated using a fluorescence analyzing microscope system with the fluorescent dye Hoechst 33258, which stains the nuclei of apoptotic cells. The results demonstrated that Rebamipide significantly inhibited this indomethacin-induced cellular apoptosis. nih.gov This technique allows for the quantification of apoptotic cells, providing insight into the compound's cytoprotective mechanisms at the single-cell level.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing molecules with unpaired electrons, such as free radicals.
The direct antioxidant properties of Rebamipide have been conclusively demonstrated using ESR. Through a spin trapping method with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), research has shown that Rebamipide dose-dependently scavenges hydroxyl radicals (•OH) generated by the Fenton reaction. The technique also showed that Rebamipide inhibits the production of superoxide radicals (O₂•−) by stimulated neutrophils. Kinetic studies using ESR determined the second-order rate constant for the reaction between Rebamipide and hydroxyl radicals to be 2.24 x 10¹⁰ M⁻¹s⁻¹, indicating a very rapid and efficient scavenging activity. These ESR studies provide definitive proof of Rebamipide's role as a direct free radical scavenger.
Structural Biology and Computational Approaches
Structural biology and computational methods have been instrumental in elucidating the physicochemical properties of Rebamipide, (S)- and exploring its interactions with biological systems. These approaches provide insights at the molecular level, guiding the development of new formulations and the understanding of its mechanism of action.
X-ray crystallography has been pivotal in determining the three-dimensional structure of Rebamipide and its derivatives, providing a foundational understanding of its solid-state properties. For the first time, the structure of Rebamipide was determined by single-crystal X-ray diffraction, which paved the way for more detailed structural analyses. researchgate.net
The investigation into Rebamipide's solid forms has revealed the existence of at least two crystalline polymorphs, designated as Form 1 and Form 2, which have been characterized using Powder X-ray Diffractometry (PXRD). nih.gov Furthermore, extensive research has been conducted on co-crystals and solvates to improve the biopharmaceutical properties of Rebamipide, such as its notably poor aqueous solubility. nih.gov
Co-crystallization with Generally Recognized as Safe (GRAS) coformers has yielded novel crystalline structures with distinct hydrogen-bonded networks. nih.gov For instance, co-crystals with citric acid, 3,4-dihydroxybenzoic acid, and oxalic acid have been synthesized and their structures determined. nih.gov Similarly, solvates with dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) have been prepared, with their single crystals showing a monoclinic form. researchgate.net These studies are crucial for understanding how intermolecular interactions can be modulated to enhance the drug's physical properties. nih.govresearchgate.net
| Co-crystal/Derivative | Coformer | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| RCA | Citric Acid | Orthorhombic | Bb2b | nih.gov |
| RDHBA | 3,4-dihydroxybenzoic acid | Triclinic | P1 | nih.gov |
| ROXA | Oxalic Acid | Triclinic | P-1 | nih.gov |
| RBM/DMSO | Dimethyl Sulfoxide | Monoclinic | P21/c | researchgate.net |
| RBM/CH2Cl2 | Dichloromethane | Monoclinic | P21/c | researchgate.net |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In Rebamipide research, this method has been applied to understand its potential interactions with biological targets and to guide the selection of molecules for creating improved formulations.
One key application has been in the rational selection of amino acid coformers for developing coamorphous systems of Rebamipide. researchgate.net Protein-ligand docking simulations are used to predict the binding affinities and interaction patterns between Rebamipide and various potential coformers, helping to identify the most promising candidates for experimental validation. researchgate.net
Beyond formulation science, molecular docking has been employed to explore new therapeutic possibilities for Rebamipide. A recent computational study used multitargeted molecular docking to screen FDA-approved drugs against key proteins associated with Alzheimer's disease. researchgate.net In this screening, Rebamipide demonstrated significant binding affinities across all four target proteins, suggesting a potential for repurposing the drug. researchgate.net Such in silico studies are instrumental in generating hypotheses about a drug's mechanism of action and identifying potential new applications by predicting its interaction with a wide range of biological macromolecules. nih.gov The stability of these predicted interactions is often further evaluated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the protein-ligand complex over time. mdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The development of Rebamipide itself emerged from extensive SAR studies. It was selected from a library of over 500 amino acid analogs of 2(1H)-quinolinone, which were systematically synthesized and tested for their gastroprotective effects and ability to heal experimental gastric ulcers. nih.gov This rigorous screening process underscores the importance of SAR in identifying a lead compound with an optimal therapeutic profile. nih.gov
Genetic Manipulation and Knockout Models
The use of genetic manipulation and knockout animal models has been crucial for dissecting the molecular mechanisms underlying the therapeutic effects of Rebamipide. These advanced biological tools allow researchers to investigate the role of specific genes and pathways in the drug's action.
A significant finding came from a study using cyclooxygenase-2 (COX-2) knockout mice. nih.gov This experiment was designed to determine if Rebamipide's protective effect against NSAID-induced gastric injury was dependent on the COX-2 enzyme. The results showed that Rebamipide was effective in preventing gastric mucosal injury caused by indomethacin even in mice lacking the COX-2 gene. nih.gov This finding was critical in demonstrating that Rebamipide operates, at least in part, through a COX-2-independent mechanism, suggesting its action involves other pathways such as the downregulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov
At the cellular level, genetic analysis has been used to understand how Rebamipide modulates cellular responses to pathological stimuli. In one study, DNA chip analysis was used to observe the changes in gene expression in a human gastric cancer cell line (MKN45) stimulated with a Helicobacter pylori extract. nih.gov The results showed that H. pylori stimulation upregulated 132 genes and downregulated 873 genes related to growth factors, chemokines, and transcription factors. nih.gov Treatment with Rebamipide was found to reduce the expression of 119 of these genes, including those encoding cytokines and growth factors. nih.gov This research highlights Rebamipide's ability to inhibit inflammatory reactions by modifying the gene expression profile induced by H. pylori infection. nih.gov
Preclinical Efficacy and Mechanistic Elucidation in Disease Models
Gastrointestinal System Pathology
Rebamipide (B173939) was initially developed and investigated for its therapeutic potential in gastrointestinal disorders. nih.govvinmec.com Its efficacy has been established in models of gastric ulceration, intestinal inflammation, and against the pathogenic bacterium Helicobacter pylori.
Preclinical studies have consistently shown Rebamipide's ability to protect the gastric mucosa from various insults and to promote the healing of established ulcers. nih.gov Its cytoprotective effect has been demonstrated in rat models where it inhibits mucosal injury induced by ethanol (B145695), strong acids, or strong bases. pom.go.id
The mechanisms underpinning these effects are diverse. Rebamipide stimulates the synthesis of endogenous prostaglandins (B1171923) (PGE2 and PGI2) within the gastric mucosa, which are crucial for maintaining mucosal integrity. researchgate.netpom.go.id It also increases gastric mucus secretion by promoting the enzyme activity responsible for synthesizing high-molecular-weight glycoproteins, thereby thickening the protective mucus layer. pom.go.idfda.gov.ph Furthermore, Rebamipide has been shown to increase gastric mucosal blood flow, improving hemodynamics in the tissue. pom.go.idfda.gov.ph At a cellular level, it is known to induce the expression of cyclooxygenase-2 (COX-2), a key factor in mucosal defense, via the activation of AMP-activated protein kinase (AMPK). mdpi.com In models of reactive oxygen species-mediated cell damage, Rebamipide provides protection by inhibiting lipid peroxidation and inducing the cytoprotective heat shock protein 70 (HSP70). nih.gov
| Gastric Protective Mechanism | Observed Effect in Preclinical Models | Key Mediators |
| Prostaglandin (B15479496) Synthesis | Increased generation of PGE2 and PGI2 in rat gastric mucosa. pom.go.id | PGE2, PGI2 |
| Mucus Secretion | Increased synthesis of high-molecular-weight glycoproteins and soluble mucus. pom.go.idfda.gov.ph | Mucin |
| Blood Flow Enhancement | Increased gastric mucosal blood flow. pom.go.idfda.gov.ph | - |
| Enzyme Induction | Induction of Cyclooxygenase-2 (COX-2). mdpi.com | AMPK |
| Antioxidant Activity | Scavenging of hydroxyl radicals and inhibition of lipid peroxidation. nih.gov | - |
| Heat Shock Protein Induction | Induction of HSP70. nih.gov | HSP70 |
Rebamipide's protective effects extend beyond the stomach to the small and large intestines. In experimental models of colitis, such as acetic acid-induced colitis in rats, Rebamipide ameliorates mucosal damage by upregulating cytoprotective pathways and mitigating inflammatory signals. wjgnet.comnih.gov It has also been shown to be effective in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models. researchgate.net
In a mouse model of radiation-induced intestinal injury, Rebamipide administration was found to significantly reduce mucosal damage. fda.gov.ph The therapeutic effect was associated with an increase in intestinal cell proliferation and an upregulation of tight junction components, leading to the restoration of the intestinal barrier function. fda.gov.ph Mechanistically, Rebamipide attenuated the inflammatory response by inhibiting the expression of pro-inflammatory cytokines and matrix metallopeptidase 9 (MMP9). fda.gov.ph In models of spondyloarthritis, which can manifest with gut inflammation, Rebamipide was found to suppress the expression of the pro-inflammatory cytokines IL-17 and TNF-α in the gut. wjgnet.com
While Rebamipide does not possess direct bactericidal action against Helicobacter pylori, it exhibits antagonistic effects that inhibit the bacterium's ability to damage the gastric mucosa. google.comresearchgate.net Preclinical studies have shown that Rebamipide inhibits the adhesion of H. pylori to gastric epithelial cells. google.comwjgnet.com
Furthermore, it suppresses the inflammatory cascade induced by the bacterium. This includes inhibiting H. pylori-induced NF-κB activation and the subsequent production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in gastric epithelial cells. google.comfda.gov.phwjgnet.com Rebamipide also inhibits the activity of urease, an enzyme produced by H. pylori that contributes to its cytotoxicity. researchgate.net
Ocular Surface Disorders
Following the discovery of its effects on gastric mucin, research expanded to investigate Rebamipide's potential in treating ocular surface disorders, particularly dry eye disease. vinmec.com
Preclinical models have demonstrated Rebamipide's ability to improve the health of the ocular surface epithelium. In a rat model where corneal epithelial damage was induced, Rebamipide significantly improved the injury. vinmec.com It has also been shown to improve corneal and conjunctival epithelial damage in rabbit eyes treated with N-acetylcysteine, which induces a mucin-deficient state. vinmec.com In mouse models, topical Rebamipide has been observed to improve conjunctival epithelial differentiation and suppress keratinization, an abnormal process that can occur in dry eye conditions. pom.go.id
A key mechanism of Rebamipide in the eye is its ability to increase mucin production, which is critical for the stability of the tear film. dovepress.com It has been shown to increase the amount of mucin-like substances on the cornea and conjunctiva. researchgate.netvinmec.com In cultured human corneal epithelial cells, Rebamipide upregulates the gene expression of membrane-associated mucins MUC1, MUC4, and MUC16. dovepress.com It also increases the secretion of the secreted-type mucin, MUC5AC. vinmec.com
In addition to increasing mucin, Rebamipide increases the number of conjunctival goblet cells, the primary source of secreted ocular mucins. wjgnet.comnih.gov In a rat model of particulate matter-induced ocular inflammation, Rebamipide treatment led to an increased density of goblet cells and enhanced expression of MUC5AC and MUC16, contributing to better pathogen clearance and reduced inflammation. nih.gov
| Ocular Surface Effect | Observed Finding in Preclinical Models | Key Mediators/Markers |
| Epithelial Healing | Improved corneal and conjunctival epithelial damage in rat and rabbit models. vinmec.com | - |
| Mucin Gene Upregulation | Increased gene expression of MUC1, MUC4, and MUC16 in human corneal epithelial cells. dovepress.com | MUC1, MUC4, MUC16 |
| Secreted Mucin Increase | Increased MUC5AC in tear fluid. vinmec.com | MUC5AC |
| Goblet Cell Density | Increased number of conjunctival goblet cells in rabbit and rat models. wjgnet.comnih.gov | Goblet Cells |
| Inflammation Reduction | Suppressed conjunctival inflammation in a murine model of allergic conjunctivitis. nih.gov | Inflammatory Cytokines |
Ocular Surface Inflammation Suppression
(S)-Rebamipide has demonstrated significant anti-inflammatory effects on the ocular surface in various preclinical models. Its mechanisms of action involve the modulation of inflammatory cytokines, inhibition of immune cell infiltration, and restoration of ocular surface health.
In studies using primary human conjunctival epithelial cells, Rebamipide was found to suppress the expression and production of multiple pro-inflammatory cytokines and chemokines induced by the viral mimic polyinosinic:polycytidylic acid (polyI:C). nih.gov Specifically, it reduced the levels of CXCL10, CXCL11, RANTES (CCL5), MCP-1 (CCL2), and Interleukin-6 (IL-6). nih.gov Further research in cultured human corneal epithelial cells showed that Rebamipide could inhibit the production of IL-6 and IL-8 that was induced by tumor necrosis factor-alpha (TNF-α), with evidence suggesting this occurs through the inhibition of NF-κB activation. psu.edu
The anti-inflammatory properties of Rebamipide have also been confirmed in vivo. In a murine model of experimental allergic conjunctivitis (EAC), topical administration of Rebamipide effectively suppressed the allergic infiltration of eosinophils into the conjunctiva. nih.gov In a mouse model of Sjögren's syndrome, a condition characterized by severe dry eye and ocular surface inflammation, Rebamipide showed protective effects on the ocular surface and reduced autoimmune lesions. nih.govmdpi.com Similarly, in a dry eye disease mouse model, Rebamipide was shown to modulate the balance of T-helper 17 (Th17) and regulatory T (Treg) cells, which is crucial for controlling inflammatory responses. larvol.comspandidos-publications.com The treatment restored the levels of Th17 and Treg cells, indicating that its therapeutic effect in dry eye disease may be partly due to its ability to preserve the Th17/Treg balance. larvol.com
Beyond direct cytokine suppression, Rebamipide contributes to ocular surface health by increasing the secretion of mucin, a key component of the tear film that protects the eye. dovepress.comspringermedizin.denih.gov It has been shown to increase the production of both membrane-associated and secreted mucins in cultured corneal and conjunctival cells. psu.edudovepress.com This mucin-enhancing effect, combined with its anti-inflammatory actions, helps to improve the stability of the tear film and protect the corneal and conjunctival epithelium from damage. nih.govspringermedizin.de
| Model System | Key Findings | Suppressed Mediators | Reference |
|---|---|---|---|
| Primary Human Conjunctival Epithelial Cells | Suppressed polyI:C-induced cytokine/chemokine mRNA expression and production. | CXCL10, CXCL11, RANTES, MCP-1, IL-6 | nih.gov |
| Cultured Human Corneal Epithelial Cells | Inhibited TNF-α-induced cytokine production via NF-κB pathway. | IL-6, IL-8 | psu.edu |
| Murine Experimental Allergic Conjunctivitis (EAC) Model | Suppressed conjunctival allergic eosinophil infiltration. | Eosinophils | nih.gov |
| Dry Eye Disease Mouse Model | Restored the balance of Th17/Treg cells. | Modulated Th17/Treg ratio | larvol.comspandidos-publications.com |
| Sjögren's Syndrome Mouse Model | Reduced ocular autoimmune lesions. | General inflammation | nih.govmdpi.com |
Hepatic Pathophysiology
(S)-Rebamipide has shown notable anti-fibrotic effects in preclinical models of liver injury. The primary mechanism appears to be linked to its anti-inflammatory and antioxidant properties, particularly its ability to induce the production of protective molecules within the liver.
In a well-established rat model of liver fibrosis induced by carbon tetrachloride (CCl4), Rebamipide administration was found to halt the progression of fibrosis. wjgnet.comtandfonline.comnih.gov This protective effect was associated with a reduction in oxidative stress and an increase in the production of Prostaglandin E2 (PGE2) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in the liver tissue. wjgnet.comtandfonline.comnih.govresearchgate.net PGE2 is recognized as a potent physiological suppressor of liver fibrosis. nih.govresearchgate.net
Treatment with Rebamipide significantly inhibited the CCl4-induced increases in key serum markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govresearchgate.net More directly related to fibrosis, Rebamipide treatment markedly decreased the elevated levels of fibrotic markers, including hyaluronic acid (HA) and pro-collagen type III (Procol-III). tandfonline.comnih.govresearchgate.net Histological analysis of the liver tissue from Rebamipide-treated rats revealed a significant reduction in collagen deposition and preservation of normal liver architecture compared to the CCl4-treated group. tandfonline.comnih.govresearchgate.net
The anti-fibrotic mechanism of Rebamipide in the liver is thought to involve the inhibition of hepatic stellate cell (HSC) activation, a central event in liver fibrogenesis. xiahepublishing.come-cmh.org By increasing levels of the anti-fibrotic cytokine IL-10, Rebamipide may help down-regulate the expression of pro-fibrogenic cytokines like transforming growth factor-beta 1 (TGF-β1), thereby inhibiting the activation of HSCs. tandfonline.comxiahepublishing.com
| Parameter | Effect of Rebamipide Treatment | Reference |
|---|---|---|
| Serum ALT and AST | Significantly inhibited CCl4-induced increases | nih.govresearchgate.net |
| Fibrotic Markers (Hyaluronic Acid, Pro-collagen III) | Significantly decreased CCl4-induced increases | tandfonline.comnih.govresearchgate.net |
| Liver Histology | Reduced collagen precipitation and portal area fibrosis; preserved normal histology | tandfonline.comnih.gov |
| Liver PGE2 Levels | Significantly increased | tandfonline.comnih.govresearchgate.net |
| Liver IL-10 Levels | Significantly increased; inhibited CCl4-induced decreases | wjgnet.comtandfonline.comresearchgate.net |
Neurological Disorders
(S)-Rebamipide has emerged as a potential therapeutic agent for neurodegenerative diseases by targeting neuroinflammation. Research in models of Parkinson's disease (PD) highlights its neuroprotective capabilities.
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, Rebamipide was shown to alleviate neuroinflammation and protect dopaminergic neurons from degeneration. nih.govresearchgate.net A key mechanism identified is the suppression of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses in the brain. nih.govresearchgate.net Rebamipide treatment significantly downregulated the levels of the pro-inflammatory cytokine IL-1β, reduced microglial activation, and consequently prevented the loss of dopaminergic neurons in the MPTP model. nih.govresearchgate.net The neuroprotective effects were confirmed to be dependent on its action on the NLRP3 inflammasome, as these effects were absent in NLRP3 knockout mice. nih.govresearchgate.net
Furthermore, Rebamipide treatment preserved dopamine (B1211576) levels in the striatum and led to improvements in motor deficits, such as bradykinesia and poor motor coordination, which are characteristic symptoms of PD. nih.govresearchgate.net In cell culture models using BV2 microglia cells, Rebamipide also downregulated IL-1β levels that were stimulated by MPP+ (a toxic metabolite of MPTP) and α-synuclein, further supporting its role as a neuroinflammatory inhibitor. nih.govresearchgate.net
In addition to its anti-inflammatory effects, (S)-Rebamipide has demonstrated the ability to interfere with the pathological aggregation of alpha-synuclein (B15492655) (α-Syn), a hallmark of Parkinson's disease and other synucleinopathies. mdpi.comnih.gov
In a 6-hydroxydopamine (6-OHDA)-induced rat model of hemiparkinsonism, oral administration of Rebamipide dose-dependently inhibited the formation of α-synuclein aggregates in the substantia nigra. nih.gov The study suggested that this effect is linked to its ability to mitigate mitochondrial dysfunction and oxidative stress, which are known contributors to α-synuclein pathology. nih.gov Specifically, Rebamipide was found to increase the activity of mitochondrial complexes I, II, IV, and V, stabilize mitochondrial bioenergetics, and enhance the activity of glucocerebrosidase (GCase), an enzyme whose deficiency is a significant risk factor for PD. nih.gov By addressing these upstream pathological events, Rebamipide appears to reduce the propensity for α-synuclein to misfold and aggregate. nih.gov
Musculoskeletal System Conditions
Preclinical studies indicate that (S)-Rebamipide may have therapeutic potential for musculoskeletal conditions, particularly those involving inflammation and tissue degradation like osteoarthritis (OA). frontiersin.orgplos.org
In a monosodium iodoacetate (MIA)-induced rat model of OA, intra-articular injection of Rebamipide-loaded nanoparticles was shown to attenuate disease progression and joint destruction. researchgate.net The treatment effectively suppressed the mRNA levels of numerous pro-inflammatory and catabolic mediators in chondrocytes, including IL-1β, IL-6, TNF-α, matrix metalloproteinase (MMP)-3, MMP-13, and cyclo-oxygenase-2 (COX-2). researchgate.net Macroscopic, radiographic, and histological assessments confirmed that the nanoparticle-delivered Rebamipide inhibited cartilage degeneration more effectively than a standard Rebamipide solution. researchgate.net
Another study explored the use of Rebamipide delivered via a brushite cement carrier, a material used in bone regeneration. researchgate.net This system demonstrated that Rebamipide could enhance the proliferation of pre-osteoblasts and macrophages. researchgate.net It also exhibited significant reactive oxygen species (ROS) quenching ability in macrophages, indicating a potent antioxidant effect within the musculoskeletal environment. researchgate.net Furthermore, studies in animal models of rheumatoid arthritis (RA) have shown that oral Rebamipide administration can reduce both the histological and clinical signs of the disease. nih.gov In TMJ-OA models, Rebamipide was found to inhibit cartilage degradation and osteoclastogenesis. nih.gov
| Model System | Key Findings | Suppressed/Modulated Mediators | Reference |
|---|---|---|---|
| Rat Model of Osteoarthritis (MIA-induced) | Attenuated joint destruction and cartilage degeneration. | IL-1β, IL-6, TNF-α, MMP-3, MMP-13, COX-2 | researchgate.net |
| In Vitro Osteoblast/Macrophage Culture with Brushite Cement | Enhanced pre-osteoblast and macrophage proliferation; quenched ROS. | ROS | researchgate.net |
| Animal Models of Rheumatoid Arthritis (Collagen-induced & SKG mice) | Reduced histological and clinical scores of arthritis. | General inflammation | nih.gov |
| Temporomandibular Joint Osteoarthritis (TMJ-OA) Model | Inhibited cartilage degradation and osteoclastogenesis. | Cathepsin K, NFATc1, c-Src, MMPs | nih.gov |
Cartilage Protection and Anti-inflammatory Effects in Arthritis Models
Preclinical studies across various rodent models of arthritis have demonstrated the potential of Rebamipide to attenuate disease progression by protecting articular cartilage and exerting potent anti-inflammatory effects.
In a rat model of osteoarthritis (OA) induced by monosodium iodoacetate (MIA), oral administration of Rebamipide attenuated cartilage degeneration. nih.gov This protective effect was associated with the restoration of extracellular matrix homeostasis. nih.gov In human OA chondrocytes stimulated with interleukin-1β (IL-1β), Rebamipide suppressed the mRNA expression of catabolic factors including matrix metalloproteinases (MMP-1, -3, and -13) and ADAMTS5, a key enzyme in aggrecan degradation. nih.gov Concurrently, it increased the expression of anabolic and protective factors such as tissue inhibitor of metalloproteinase-1 (TIMP-1) and TIMP-3. nih.gov Further studies using nanoparticle delivery of Rebamipide in MIA-induced OA rats confirmed that it dose-dependently suppressed mRNA levels of pro-inflammatory mediators like IL-1β, IL-6, tumor necrosis factor-alpha (TNF-α), MMP-3, MMP-13, and cyclo-oxygenase-2 (COX-2). researchgate.netnih.govbwise.kr Histological and macroscopic evaluation revealed that intra-articular injection of Rebamipide-loaded nanoparticles inhibited cartilage degeneration more effectively than other administration methods. researchgate.netnih.gov
In murine models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA), Rebamipide reduced clinical arthritis scores and the severity of histological inflammation and cartilage destruction in a dose-dependent manner. nih.gov Its mechanism in this model involves the reciprocal regulation of T-helper 17 (Th17) and regulatory T (Treg) cell differentiation. nih.gov Rebamipide was shown to decrease the number of inflammatory Th17 cells in the spleen while significantly increasing the population of protective Treg cells. nih.gov This immunomodulatory effect is linked to the inhibition of STAT3, a key transcription factor for Th17 differentiation. nih.gov
Furthermore, in a curdlan-induced model of spondyloarthritis (SpA) in mice, Rebamipide prevented the development of peripheral arthritis and suppressed the expression of major pathologic cytokines, including IL-17 and TNF-α, in the peripheral joints.
Table 1: Preclinical Efficacy of Rebamipide in Arthritis Models
| Arthritis Model | Key Findings on Cartilage Protection | Key Anti-inflammatory and Modulatory Effects |
|---|---|---|
| Monosodium Iodoacetate (MIA)-Induced Osteoarthritis (Rat) | Attenuated cartilage degeneration; reduced macroscopic and histomorphological damage. nih.govresearchgate.net | Downregulated catabolic factors (MMP-1, -3, -13, ADAMTS5); upregulated protective factors (TIMP-1, -3). nih.gov Suppressed pro-inflammatory mediators (IL-1β, IL-6, TNF-α, COX-2). researchgate.netbwise.kr |
| Collagen-Induced Arthritis (CIA) (Mouse) | Reduced cartilage destruction and histological inflammation. nih.gov | Reduced clinical arthritis score. nih.gov Decreased Th17 cell population and increased Treg cell population via STAT3 inhibition. nih.gov |
| Curdlan-Induced Spondyloarthritis (SpA) (Mouse) | Prevented peripheral arthritis development. | Suppressed expression of IL-17 and TNF-α in peripheral joints. Reciprocally regulated Th17/Treg cell imbalance. |
Cellular Homeostasis and Stress Response
Rebamipide's protective effects are rooted in its ability to bolster cellular defenses against various insults and maintain cellular equilibrium.
Protection Against Oxidative and Inflammatory Insults
A fundamental mechanism of Rebamipide is its capacity to counteract oxidative stress. It functions as a scavenger of harmful free radicals, which are key contributors to cellular damage in inflammatory conditions. patsnap.comnih.govresearchgate.net In the context of arthritis, increased oxidative stress is a known factor in pathogenesis. nih.gov Joints from mice with collagen-induced arthritis treated with Rebamipide showed decreased expression of nitrotyrosine, a marker of oxidative damage. nih.gov
The protective effects of Rebamipide are mediated, at least in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) antioxidant pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.govplos.orgfrontiersin.org Studies have shown that Rebamipide can increase the nuclear activity of Nrf2 and markedly increase the expression of its downstream target, HO-1. nih.govnih.gov This activation helps restore redox homeostasis and provides a defense against oxidative damage. nih.govnih.gov
In addition to its antioxidant properties, Rebamipide directly targets inflammatory pathways. It has been shown to inhibit the activation of the NF-κB transcription factor, a central regulator of inflammatory responses that controls the production of pro-inflammatory cytokines like TNF-α and interleukins. nih.govnih.govtaylorandfrancis.com By suppressing NF-κB signaling, Rebamipide dampens the inflammatory cascade that drives tissue damage in various disease models. nih.gov
Modulation of Apoptosis Pathways
Rebamipide has demonstrated anti-apoptotic capabilities, protecting cells from programmed cell death induced by various stressors. nih.govmdpi.comjst.go.jp This is a crucial aspect of its cytoprotective action, as excessive apoptosis contributes to tissue degradation in conditions like arthritis and mucositis. researchgate.netjst.go.jp
The compound modulates the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway. Research has shown that Rebamipide can increase the cellular levels of anti-apoptotic factors such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). nih.govresearchgate.net Conversely, it suppresses the expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax) and Bcl-2 interacting mediator of cell death (Bim). nih.govresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins helps to prevent the initiation of the apoptotic cascade.
Furthermore, in a model of indomethacin-induced gastric mucosal cell injury, Rebamipide was found to down-regulate the expression of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45α). researchgate.net GADD45 proteins are involved in cellular responses to stress and can contribute to apoptosis. nih.gov By inhibiting the induction of apoptosis-related genes like GADD45α, Rebamipide provides another layer of cellular protection against damage. researchgate.netresearchgate.net
Table 2: Cellular Protective Mechanisms of Rebamipide
| Cellular Stress / Insult | Key Protective Mechanisms | Modulated Pathways / Molecules |
|---|---|---|
| Oxidative Stress | Functions as a direct free radical scavenger. patsnap.comnih.gov Reduces markers of oxidative damage (e.g., nitrotyrosine). nih.govnih.gov | Activates Nrf2/HO-1 antioxidant pathway. nih.govnih.gov |
| Inflammatory Stimuli (e.g., IL-1β, LPS) | Suppresses production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8). researchgate.nettaylorandfrancis.com | Inhibits NF-κB transcription factor activation. nih.govnih.gov |
| Apoptotic Triggers (e.g., Indomethacin (B1671933), 5-Fluorouracil) | Reduces number of apoptotic cells. mdpi.comjst.go.jp | Upregulates anti-apoptotic proteins (Bcl-2, Bcl-xL). nih.govresearchgate.net Downregulates pro-apoptotic proteins (Bax, Bim). nih.govresearchgate.net Downregulates GADD45α expression. researchgate.net |
Table 3: Compound and PubChem CID
| Compound Name | PubChem CID |
|---|---|
| Rebamipide | 5013 |
| Interleukin-1β | 161358 |
| Interleukin-6 | 136235835 |
| Tumor necrosis factor-alpha | 161341 |
| Indomethacin | 3715 |
Advanced Research and Future Directions
Structure-Activity Relationship (SAR) Studies and Derivative Development
The core structure of rebamipide (B173939), an amino acid derivative of 2(1H)-quinolinone, has been the subject of extensive research to understand how its different components contribute to its therapeutic effects. ncats.ioresearchgate.netwikipedia.org These investigations are crucial for the development of new, more effective medications.
Structure-activity relationship (SAR) analyses have identified several key chemical features of the rebamipide molecule that are essential for its activity. nih.gov These include the quinolinone core, the carboxylic acid group, and the amide linkage. nih.gov The amide group at the para-position of the benzyl (B1604629) group and the double bond at the 3 and 4 positions with a carbonyl group at the 2 position are believed to be critical for the drug's ability to inhibit the generation of reactive oxygen species by neutrophils and to scavenge free radicals.
Computational studies, such as molecular interaction fingerprinting and WaterMap analysis, have further detailed the specific interactions between rebamipide and its target proteins. These analyses have highlighted the importance of hydrogen bonding, hydrophobic contacts, and π-π stacking interactions in the stable binding of the molecule. mdpi.com Density functional theory (DFT) calculations have also been used to identify the reactive sites within the rebamipide structure. mdpi.com
Building on the understanding of its key pharmacophores, researchers have designed and synthesized novel analogs of rebamipide with the aim of improving its therapeutic properties. One approach has been to create derivatives with enhanced solubility and bioavailability. For instance, the synthesis of two sodium salts, a methanol (B129727) solvate, and a methyl ester of rebamipide has been reported to improve its dissolution rate and bioavailability in preclinical studies. researchgate.net
Another strategy involves combining the pharmacophore of rebamipide with other chemical structures. A series of novel phenylpropenoyl-amino acid derivatives were designed and synthesized based on this principle, with some of these new compounds showing significantly improved inhibitory activity against the inflammatory cytokines IL-6 and TNF-α compared to the parent drug. sioc-journal.cn Efforts have also been made to streamline the synthesis process, with new methods being developed that use more readily available starting materials and offer higher reaction yields, which could facilitate industrial-scale production. google.com
To better understand the biological targets of rebamipide, chemical probes are being developed. These are modified versions of the drug that can be used to identify and study its binding partners within cells. nih.govresearchgate.netrjeid.com For example, a rebamipide impurity has been used as a model compound to study structure-activity relationships and, with appropriate functionalization, can act as a selective chemical probe to investigate interactions with biological macromolecules.
The design of effective chemical probes requires careful consideration of several factors, including high affinity and selectivity for the target, cell permeability, and adequate solubility. researchgate.netnih.govresearchgate.net These tools are invaluable for target deconvolution, the process of identifying the molecular targets of a bioactive compound, which can help to elucidate its mechanism of action and identify potential new therapeutic applications. researchgate.netnih.gov
Exploration of Novel Cellular Targets and Signaling Pathways
While initially known for its gastroprotective effects, recent research has unveiled a multitude of cellular targets and signaling pathways that are modulated by rebamipide. These findings suggest that the drug's therapeutic potential may extend beyond its current indications.
Rebamipide has been shown to interact with several key signaling pathways involved in inflammation, cell proliferation, and mucosal defense. These include:
The Akt/mTOR pathway: Activation of this pathway by rebamipide increases the levels of anti-apoptotic factors, contributing to cell survival. wjgnet.com
The ERK1/2 and p38 MAPK signaling pathways: Activation of these pathways leads to increased production of mucin and COX-2, which are important for mucosal protection. wjgnet.comtandfonline.com
The Toll-like receptor (TLR) signaling pathway: Rebamipide can suppress the TLR-TBK1 signaling pathway, leading to a reduction in the production of pro-inflammatory interferons. nih.gov It also inhibits the TLR4/NF-κB pathway, which helps to restore tight junctions in the gastric mucosa. wjgnet.com
The Wnt/β-catenin signaling pathway: Rebamipide may promote the proliferation of intestinal epithelial cells by up-regulating COX and activating this pathway. plos.org
The SIRT1 and β-catenin/cyclin D1 pathways: Studies have shown that rebamipide can modulate these pathways, which may contribute to its protective effects against kidney damage. tandfonline.com
The SMAD signaling pathway: Rebamipide has been found to trigger this pathway, leading to the inhibition of human gastric cancer cell growth. wjgnet.com
Furthermore, rebamipide has been identified as a novel inhibitor of the NLRP3 inflammasome, a key player in neuroinflammation. Molecular docking and surface plasmon resonance analyses have confirmed a direct binding affinity between rebamipide and the NLRP3-NEK7 interaction interface. researchgate.net
| Signaling Pathway | Effect of Rebamipide | Potential Outcome |
| Akt/mTOR | Activation | Increased cell survival |
| ERK1/2 and p38 MAPK | Activation | Increased mucin and COX-2 production |
| TLR-TBK1 | Suppression | Reduced production of pro-inflammatory interferons |
| TLR4/NF-κB | Inhibition | Restoration of tight junctions |
| Wnt/β-catenin | Activation | Promotion of intestinal epithelial cell proliferation |
| SIRT1 and β-catenin/cyclin D1 | Modulation | Protection against kidney damage |
| SMAD | Activation | Inhibition of gastric cancer cell growth |
| NLRP3 inflammasome | Inhibition | Reduction of neuroinflammation |
Investigation of Stereoisomeric Differences and Chiral Specificity
Rebamipide is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-rebamipide and (R)-rebamipide. ncats.io While the commercially available drug is a racemic mixture (containing equal amounts of both enantiomers), research into the specific activities of each stereoisomer is ongoing.
Early studies on the anti-ulcer effects of the enantiomers in animal models suggested that the therapeutic activity was not significantly influenced by the chirality of the α-amino acid. researchgate.net However, more recent research has begun to explore the potential for stereospecific interactions with certain biological targets. The development of streamlined synthetic methods that can produce enantiomerically enriched forms of rebamipide, such as the use of L-aspartic acid as a chiral template, will facilitate these investigations.
Understanding the chiral specificity of rebamipide is crucial, as it is possible that one enantiomer is responsible for the desired therapeutic effects while the other may be inactive or even contribute to off-target effects. Further research in this area could lead to the development of single-enantiomer drugs with improved efficacy and safety profiles.
Repurposing Potential in Emerging Disease Areas (e.g., Synucleinopathies, Oncology)
The diverse pharmacological activities of rebamipide have led to investigations into its potential for repurposing in a range of new disease areas, including neurodegenerative disorders and cancer.
Synucleinopathies:
Recent studies have explored the potential of rebamipide in the treatment of synucleinopathies, a group of neurodegenerative disorders characterized by the abnormal accumulation of alpha-synuclein (B15492655) protein, such as Parkinson's disease. google.comwipo.int Research in animal models of Parkinson's disease has shown that rebamipide can prevent alpha-synuclein aggregation and mitigate impairments in mitochondrial function. google.comnih.gov The proposed mechanism of action involves the drug's ability to induce mucin production in the intestine, suppress inflammation, and restore the function of tight junctions, which may prevent the development of these diseases. google.com Furthermore, rebamipide has been shown to alleviate neuroinflammation and dopaminergic neurodegeneration in a Parkinson's disease model by inhibiting the NLRP3 inflammasome. researchgate.net
Oncology:
In the field of oncology, rebamipide has shown promise in several areas. It has been found to suppress the cytotoxic effects of chemotherapy drugs like 5-fluorouracil (B62378) and cisplatin (B142131) by activating various cell survival pathways. wjgnet.com Additionally, rebamipide has demonstrated an ability to inhibit the growth of human gastric cancer cells by activating the SMAD signaling pathway. wjgnet.com There is also evidence to suggest that high-dose rebamipide administration may be associated with a reduced risk of gastric cancer in certain patient populations. wjgnet.com
The potential for repurposing rebamipide in these and other disease areas is an active area of research, with ongoing studies aimed at further elucidating its mechanisms of action and clinical utility.
Q & A
Q. What are the established mechanisms of action of (S)-Rebamipide in mucosal defense enhancement?
(S)-Rebamipide enhances mucosal defense through multiple pathways, including free radical scavenging, upregulation of mucin synthesis, and activation of genes encoding cytoprotective proteins like cyclooxygenase-2. Researchers can validate these mechanisms using in vitro assays (e.g., reactive oxygen species [ROS] scavenging assays) and in vivo models (e.g., NSAID-induced gastric injury in rodents). For example, immunohistochemistry can quantify mucin expression in epithelial tissues .
Q. What in vitro and in vivo models are commonly used to assess the efficacy of (S)-Rebamipide in gastrointestinal research?
Common in vitro models include intestinal epithelial cell lines (e.g., Caco-2) exposed to inflammatory cytokines like TNF-α to measure barrier function via transepithelial electrical resistance (TEER). In vivo, rodent models of indomethacin-induced enteropathy or acetic acid-induced colitis are widely used. These models allow for histological grading of mucosal injury and quantification of inflammatory markers (e.g., IL-6, TNF-α) .
Q. What are the validated biomarkers for assessing Rebamipide’s therapeutic efficacy in dry eye disease?
Key biomarkers include corneal fluorescein staining scores, tear film breakup time (TBUT), and inflammatory cytokines (e.g., IL-6, IL-8) in tear fluid. Multicenter randomized trials often use the Schirmer test to measure tear production, while confocal microscopy can evaluate goblet cell density in conjunctival tissues .
Q. What are the key considerations for selecting appropriate control groups in Rebamipide clinical trials targeting NSAID-induced enteropathy?
Control groups should account for placebo effects and NSAID-induced pathophysiology. Trials often use a double-blind, placebo-controlled design with stratification based on NSAID dosage and duration. Active comparators (e.g., proton pump inhibitors) may be included to benchmark efficacy. Rigorous inclusion criteria, such as confirmed small intestinal damage via capsule endoscopy, are critical .
Advanced Research Questions
Q. How can conflicting data on the efficacy of different enantiomeric forms of Rebamipide be reconciled in pharmacokinetic studies?
Enantiomer-specific activity must be assessed using chiral separation techniques (e.g., HPLC with chiral columns) and comparative in vivo pharmacokinetic studies. For instance, (S)-Rebamipide may exhibit higher bioavailability due to stereoselective metabolism. Researchers should standardize enantiomeric purity (≥98%) in preclinical formulations and validate results using mass spectrometry .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Rebamipide clinical trials?
Dose-ranging studies often employ ANOVA with post-hoc Tukey tests to compare efficacy across doses (e.g., standard vs. triple-dose regimens). Bayesian hierarchical models can account for inter-individual variability in drug metabolism. Sensitivity analyses should address missing data, particularly in studies with high dropout rates due to NSAID intolerance .
Q. What methodological challenges arise in ensuring enantiomeric purity of (S)-Rebamipide in preclinical formulations?
Challenges include synthesis scalability, degradation during storage, and batch-to-batch variability. Researchers must use chiral chromatography to verify purity and stability testing (e.g., under accelerated temperature/humidity conditions). X-ray crystallography or nuclear magnetic resonance (NMR) can confirm structural integrity .
Q. How do variations in gut microbiota composition impact the pharmacokinetics of (S)-Rebamipide, and how can this be controlled in experimental designs?
Gut microbiota can metabolize Rebamipide into active or inactive metabolites, altering bioavailability. Controlled studies should stratify subjects by microbiome profiles (16S rRNA sequencing) or use germ-free animal models. Dietary standardization (e.g., low-fermentable carbohydrate diets) minimizes microbiota variability .
Q. How should researchers design studies to isolate the anti-inflammatory effects of (S)-Rebamipide from its antioxidant properties?
Genetic knockout models (e.g., Nrf2-deficient mice) can dissect antioxidant pathways, while selective inhibitors (e.g., cyclooxygenase-2 inhibitors) may block anti-inflammatory mechanisms. Transcriptomic profiling (RNA-seq) of treated vs. untreated tissues can identify pathway-specific modulation .
Q. What integrative multi-omics approaches can elucidate the molecular pathways modulated by (S)-Rebamipide in epithelial repair?
Combined transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) can map interactions between Rebamipide and epithelial repair pathways. Network analysis tools (e.g., STRING, Cytoscape) identify hub genes/proteins, while machine learning models predict dose-dependent pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
